molecular formula C10H20N2O3 B2359513 cis-3-(Boc-amino)-4-methoxypyrrolidine CAS No. 128739-89-9; 1932508-77-4

cis-3-(Boc-amino)-4-methoxypyrrolidine

Cat. No.: B2359513
CAS No.: 128739-89-9; 1932508-77-4
M. Wt: 216.281
InChI Key: PIGDOXPNNMFBNA-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-(Boc-amino)-4-methoxypyrrolidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.281. The purity is usually 95%.
BenchChem offers high-quality cis-3-(Boc-amino)-4-methoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Boc-amino)-4-methoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-89-9
Record name rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
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Foundational & Exploratory

Navigating the Solubility Maze: A Technical Guide to the Solubility Profile of Boc-Protected Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the intricate landscape of drug discovery and development, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. Among the most significant of these is the physicochemical property of solubility. A drug's ability to dissolve in aqueous media is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) – the very processes that determine its bioavailability and, ultimately, its therapeutic efficacy.[1][2] Poor aqueous solubility remains a primary cause of compound attrition in the development pipeline, leading to costly failures and the abandonment of potentially valuable drug candidates.[1] This guide provides an in-depth exploration of the solubility profile of a specific and increasingly relevant class of molecules: Boc-protected methoxypyrrolidine derivatives. These structures, featuring the versatile pyrrolidine scaffold, are of significant interest in medicinal chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into understanding and optimizing the solubility of these promising compounds.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of a molecule is not a singular property but rather the outcome of a complex interplay of various physicochemical factors. For Boc-protected methoxypyrrolidine derivatives, the key determinants of their solubility in aqueous and organic solvents can be attributed to the individual contributions of their core components: the pyrrolidine ring, the methoxy substituent, and the tert-butyloxycarbonyl (Boc) protecting group.

The Pyrrolidine Scaffold: A Double-Edged Sword

The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character and its ability to serve as a versatile synthetic handle.[3] From a solubility perspective, the pyrrolidine moiety presents a dual nature:

  • Enhancing Aqueous Solubility: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and in its unprotected form, the N-H group can act as a hydrogen bond donor.[4] These interactions with water molecules can contribute favorably to aqueous solubility.

  • Lipophilic Character: The aliphatic carbon backbone of the pyrrolidine ring contributes to the molecule's overall lipophilicity, which can counterbalance the solubilizing effect of the heteroatom.[3]

The Methoxypyrrolidine Moiety: Fine-Tuning Polarity

The introduction of a methoxy (-OCH3) group to the pyrrolidine ring further modulates the molecule's physicochemical properties. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially increasing interactions with water. However, the methyl group adds to the lipophilic character. The position of the methoxy group (e.g., 2-methoxy vs. 3-methoxy) will also influence the molecule's dipole moment and overall polarity, thereby affecting its solubility.

The Boc Protecting Group: A Necessary Evil for Synthesis, a Challenge for Solubility

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis, particularly in peptide synthesis and the construction of complex molecules.[5][6][7] Its primary function is to temporarily mask the reactivity of an amine group, preventing unwanted side reactions.[5][6] However, the introduction of the Boc group has significant implications for solubility:

  • Increased Lipophilicity: The bulky and non-polar tert-butyl group dramatically increases the lipophilicity (as indicated by a higher LogP value) of the molecule. This often leads to a significant decrease in aqueous solubility.

  • Steric Hindrance: The size of the Boc group can sterically hinder the approach of water molecules to the polar regions of the pyrrolidine and methoxy groups, further reducing solvation.

  • Elimination of a Hydrogen Bond Donor: By capping the pyrrolidine nitrogen, the Boc group removes a key hydrogen bond donating site, which is crucial for favorable interactions with water.[6]

The interplay of these molecular features is visually summarized in the diagram below.

cluster_molecule Boc-Protected Methoxypyrrolidine Derivative cluster_properties Influence on Aqueous Solubility Pyrrolidine Pyrrolidine Ring Solubility_Increase Increases Solubility (Hydrogen Bonding) Pyrrolidine->Solubility_Increase N-H (unprotected) N (acceptor) Solubility_Decrease Decreases Solubility (Lipophilicity, Steric Hindrance) Pyrrolidine->Solubility_Decrease Aliphatic Carbons Methoxy Methoxy Group Methoxy->Solubility_Increase O (acceptor) Methoxy->Solubility_Decrease Methyl Group Boc Boc Group Boc->Solubility_Decrease tert-Butyl Group Removes N-H donor

Figure 1: Factors influencing the aqueous solubility of Boc-protected methoxypyrrolidine derivatives.

Experimental Determination of Solubility: A Practical Guide

Accurate experimental measurement of solubility is paramount in drug discovery.[8] Several robust methods are available, each with its own advantages and limitations. The choice of method often depends on the stage of discovery, the amount of compound available, and the required throughput.

The "Gold Standard": The Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[9][10]

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid Boc-protected methoxypyrrolidine derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. It is crucial to ensure a solid excess to achieve saturation.[9]

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and in equilibrium with the solid phase.[9]

  • Equilibration Time: Sufficient time is required for the dynamic process of dissolution and precipitation to reach a steady state.[9]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.[11]

High-Throughput Screening: Turbidimetric Solubility Assay

In early-stage discovery, where compound availability is limited and speed is essential, the turbidimetric method offers a higher-throughput alternative.[9]

Protocol: Turbidimetric Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[9]

  • Serial Addition: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate.

  • Turbidity Detection: Monitor the solution for the appearance of turbidity (cloudiness) using a light-scattering detector after each addition. The onset of turbidity indicates that the compound is precipitating out of solution.

  • Solubility Estimation: The concentration at which precipitation is first observed is taken as the kinetic solubility.[9]

Self-Validating System:

  • The use of a standard compound with known solubility in each assay plate serves as a positive control and validates the experimental setup.

  • Running the assay in reverse (i.e., adding aqueous buffer to a DMSO solution of the compound) can provide additional confidence in the results.

The general workflow for these experimental approaches is illustrated below.

cluster_shake_flask Shake-Flask Method (Thermodynamic Solubility) cluster_turbidimetric Turbidimetric Method (Kinetic Solubility) sf1 Add Excess Solid to Solvent sf2 Equilibrate (e.g., 24-48h) sf1->sf2 sf3 Separate Solid and Liquid Phases sf2->sf3 sf4 Quantify Concentration (HPLC/LC-MS) sf3->sf4 t1 Prepare DMSO Stock Solution t2 Add Aliquots to Aqueous Buffer t1->t2 t3 Detect Onset of Precipitation t2->t3 t4 Determine Concentration at Precipitation t3->t4

Sources

Technical Deep Dive: The 3-Amino-4-Methoxypyrrolidine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 3-amino-4-methoxypyrrolidine scaffold, a privileged substructure in medicinal chemistry used to modulate physicochemical properties and target affinity in fluoroquinolones and kinase inhibitors.

Executive Summary: The "Privileged" Nature of the Scaffold

The 3-amino-4-methoxypyrrolidine moiety represents a high-value chiral building block. It is distinct from the simpler 3-aminopyrrolidine due to the introduction of the C-4 methoxy group. This substitution serves three critical functions in Structure-Activity Relationship (SAR) optimization:

  • Stereoelectronic Modulation: The methoxy group introduces a dipole that influences the ring pucker (conformation), often locking the pyrrolidine into a specific envelope conformation that favors binding.

  • Basicity Tuning: The electron-withdrawing inductive effect (-I) of the oxygen reduces the pKa of the adjacent amine (typically by 0.5–1.0 log units compared to the unsubstituted analog), improving membrane permeability (LogD) without sacrificing solubility.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter for lipophilic kinase inhibitors and zwitterionic antibiotics.

This scaffold is most notably validated in the optimization of C-7 substituted fluoroquinolones (e.g., Garenoxacin analogs and novel anti-MRSA agents) and emerging JAK/ERK kinase inhibitors .

Structural & Stereochemical Attributes[1][2][3]

The scaffold exists as four distinct stereoisomers. The biological activity is strictly controlled by the absolute configuration at C-3 and C-4.

ParameterDescriptionImpact on Drug Design
Stereocenters (3S,4S), (3R,4R), (3S,4R), (3R,4S)Enantiomers often show >100-fold differences in potency (Eudismic Ratio).
Conformation Cis vs. Trans relationshipCis-isomers often favor compact intramolecular H-bonding; Trans-isomers extend substituents for deep pocket binding.
Basicity (pKa) ~8.5 – 9.2 (Secondary amine)Lower than 3-aminopyrrolidine (~9.8). Reduces lysosomal trapping and improves oral bioavailability.
Lipophilicity LogP ~ -0.5 to 0.5 (as free base)Balanced hydrophilic/lipophilic profile ideal for CNS penetration and cytosolic targets.

Synthetic Methodologies

The synthesis of 3-amino-4-methoxypyrrolidine requires high stereocontrol. Two primary routes dominate the literature: the Chiral Pool Approach (from Tartaric Acid) and the Epoxide Opening Approach (from 3-Pyrroline).

Strategy A: The Epoxide Opening Route (Scalable)

This is the preferred route for generating diversity, allowing access to both cis and trans isomers via inversion or retention strategies.

Mechanism:

  • Epoxidation: N-Boc-3-pyrroline is oxidized to the epoxide.

  • Nucleophilic Opening: The epoxide is opened with an azide source (NaN₃) to yield the trans-amino alcohol precursor.

  • Methylation: The hydroxyl group is methylated (NaH/MeI).

  • Reduction: The azide is reduced to the primary amine (Staudinger or Hydrogenation).

Visualization: Synthetic Pathway

The following diagram illustrates the stereoselective synthesis of the (3S, 4S) isomer via the azide intermediate.

SynthesisRoute cluster_stereo Stereocontrol Note Start N-Boc-3-Pyrroline Epoxide N-Boc-3,4-epoxypyrrolidine Start->Epoxide mCPBA, DCM (Epoxidation) AzidoAlcohol Trans-3-azido-4-hydroxypyrrolidine Epoxide->AzidoAlcohol NaN3, NH4Cl (Ring Opening) AzidoEther Trans-3-azido-4-methoxypyrrolidine AzidoAlcohol->AzidoEther NaH, MeI (O-Methylation) Target (3S,4S)-3-Amino-4-methoxypyrrolidine AzidoEther->Target H2, Pd/C (Reduction) Note Inversion at C-3 during azide attack creates Trans-relationship.

Caption: Figure 1. Stereoselective synthesis of the trans-3-amino-4-methoxypyrrolidine scaffold via epoxide ring opening.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Fluoroquinolone Antibiotics (C-7 Substituent)

In the development of fourth-generation fluoroquinolones (e.g., analogs of Garenoxacin and Moxifloxacin ), the C-7 position is the primary vector for overcoming resistance (MRSA/VRE).

  • Problem: Bulky C-7 substituents improve activity but often induce genotoxicity or poor solubility.

  • Solution: The 3-amino-4-methoxypyrrolidine side chain provides a "sweet spot." The methoxy group reduces the basicity of the pyrrolidine nitrogen, which correlates with reduced CNS side effects (lower GABA receptor inhibition) compared to the unsubstituted 3-aminopyrrolidine.

  • Outcome: Selected clinical candidates (e.g., from Daiichi Sankyo patents) utilize this scaffold to achieve balanced Gram-negative/Gram-positive coverage.

Case Study 2: Kinase Inhibitors (JAK3 / ERK)

Recent patent literature identifies this scaffold in the hinge-binding region or solvent-exposed front of kinase inhibitors.

  • Mechanism: The amino group often forms a key salt bridge with residues like Asp or Glu in the active site. The methoxy group points into solvent, improving the molecule's enthalpic efficiency by displacing high-energy water molecules or simply improving the solubility of an otherwise flat aromatic core.

Experimental Protocol: Synthesis of trans-N-Boc-3-Amino-4-Methoxypyrrolidine

Objective: Preparation of the key intermediate for SAR coupling. Scale: Gram-scale (10.0 mmol).

Reagents:
  • trans-N-Boc-3-azido-4-hydroxypyrrolidine (Intermediate)

  • Sodium Hydride (60% dispersion in oil)

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:
  • O-Methylation (The Critical Step):

    • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

    • Dissolution: Dissolve trans-N-Boc-3-azido-4-hydroxypyrrolidine (2.28 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

    • Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min at 0°C until evolution ceases.

    • Alkylation: Add MeI (0.75 mL, 12 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product (Methoxy ether) will have a higher R_f than the alcohol.

    • Workup: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Staudinger Reduction (Azide to Amine):

    • Dissolution: Dissolve the crude methoxy-azide in THF (40 mL) and H₂O (2 mL).

    • Reduction: Add Triphenylphosphine (PPh₃) (2.88 g, 11 mmol). Stir at RT for 12 hours.

    • Hydrolysis: Heat to 50°C for 2 hours to ensure complete hydrolysis of the aza-ylide intermediate.

    • Purification: Concentrate and purify via Flash Column Chromatography (DCM:MeOH:NH₄OH 90:10:1).

    • Yield: Expect ~75-85% yield of the colorless oil (viscous).

References

  • Daiichi Pharmaceutical Co., Ltd. (2000). Studies on 8-methoxyquinolones: Synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin.

  • Vertex Pharmaceuticals. (2015). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. US Patent 8,987,268.[1]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.

  • ResearchGate. (2023). A New Strategy for the Preparation of 3-Amino-4-hydroxypyrrolidinone-4-acetic Acid. European Journal of Organic Chemistry.

  • ChemicalBook. (2024). Product Entry: tert-Butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate.

Sources

Topic: Thermodynamic Stability of cis- vs trans-2-Methoxypyrrolidine Isomers: A Stereoelectronic Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a cornerstone structural motif in a multitude of pharmaceuticals and natural products.[1][2][3] The stereochemical configuration of substituents on this scaffold profoundly dictates molecular conformation, which in turn governs biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the thermodynamic stability of cis- and trans-2-methoxypyrrolidine isomers. Moving beyond simple steric arguments, we will dissect the underlying stereoelectronic forces, primarily the anomeric effect, that govern the conformational preferences of these structures. This paper will elucidate the causality behind the observed stability, provide validated computational and experimental protocols for its determination, and discuss the critical implications for rational drug design.

Foundational Concepts: The Dynamic Conformation of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is non-planar. To alleviate torsional strain, it adopts puckered conformations.[4] The two primary, low-energy conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.[4][5] These puckered states interconvert rapidly through a low-energy process known as pseudorotation.[4]

This dynamic puckering is critical because it defines two distinct positions for substituents: pseudo-axial (pointing roughly perpendicular to the ring's average plane) and pseudo-equatorial (pointing roughly outwards from the ring's periphery). The energetic preference for a substituent to occupy one position over the other is the determining factor in the overall thermodynamic stability of an isomer.

cluster_0 Pyrrolidine Puckering cluster_1 Substituent Positions Envelope (Cs) Envelope (Cs) Pseudo-axial Pseudo-axial Envelope (Cs)->Pseudo-axial Pseudo-equatorial Pseudo-equatorial Envelope (Cs)->Pseudo-equatorial Twist (C2) Twist (C2) Twist (C2)->Pseudo-axial Twist (C2)->Pseudo-equatorial Thermodynamic Stability Thermodynamic Stability Pseudo-axial->Thermodynamic Stability Pseudo-equatorial->Thermodynamic Stability Pyrrolidine Ring Pyrrolidine Ring Puckered Conformations Puckered Conformations Pyrrolidine Ring->Puckered Conformations Puckered Conformations->Envelope (Cs) Puckered Conformations->Twist (C2)

Caption: Logical flow from ring structure to thermodynamic stability.

The Decisive Factors: Stereoelectronic vs. Steric Effects

The stability of a given 2-methoxypyrrolidine isomer is a delicate balance between destabilizing steric interactions and powerful, stabilizing stereoelectronic effects. For this system, the anomeric effect is the dominant stereoelectronic contributor.

The Anomeric Effect: A Stabilizing Hyperconjugative Interaction

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at a carbon adjacent to another heteroatom (the anomeric carbon) to adopt an axial orientation, contrary to what would be predicted by steric hindrance alone.[6][7]

In 2-methoxypyrrolidine, this translates to a stabilizing interaction between the nitrogen's lone pair (n) and the antibonding orbital (σ) of the adjacent C-O bond. This n → σ hyperconjugation is maximized when the orbitals have an anti-periplanar alignment (a 180° dihedral angle). This optimal overlap occurs only when the methoxy group is in the pseudo-axial position. The delocalization of the nitrogen's lone pair electron density into the C-O σ* orbital lowers the overall energy of the molecule.[1][8][9]

anomeric_effect cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer (Disfavored) Axial N lone pair (n) is anti-periplanar to C-O bond. Optimal n -> σ* overlap. Orbital_A n Orbital_B σ* C-O Orbital_A->Orbital_B Strong Hyperconjugation Equatorial N lone pair (n) is gauche to C-O bond. Poor orbital overlap. Orbital_C n Orbital_D σ* C-O Orbital_C->Orbital_D Weak Interaction

Caption: The anomeric effect stabilizes the axial conformer.

Steric Hindrance: The Countervailing Force

Steric hindrance refers to the repulsive forces between non-bonded atoms that are in close proximity.[10] Generally, bulky substituents prefer an equatorial position to minimize 1,3-diaxial interactions and other steric clashes with ring atoms.[11] For 2-methoxypyrrolidine, an equatorial methoxy group would be sterically favored over a pseudo-axial one, which would experience greater repulsion from the pseudo-axial protons on the ring.

Thermodynamic Equilibrium: The trans-Isomer Prevails

In the context of 2-methoxypyrrolidine, we define the isomers as follows:

  • trans-isomer: The methoxy group and the C5-protons on the opposite side of the ring are on opposite faces of the ring's average plane. This configuration corresponds to a pseudo-axial orientation of the methoxy group.

  • cis-isomer: The methoxy group and the C5-protons on the opposite side of the ring are on the same face of the ring's average plane. This configuration corresponds to a pseudo-equatorial orientation of the methoxy group.

Therefore, the trans-isomer of 2-methoxypyrrolidine is thermodynamically more stable than the cis-isomer. The equilibrium will strongly favor the trans-isomer where the methoxy group adopts a pseudo-axial position to maximize anomeric stabilization.

Methodologies for Stability Determination

Both computational and experimental methods are indispensable for validating the relative stabilities of these isomers.

Protocol: Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for accurately calculating the relative energies of conformers.[12][13]

Objective: To calculate the Gibbs free energy (ΔG) difference between the optimized cis (pseudo-equatorial) and trans (pseudo-axial) isomers of 2-methoxypyrrolidine.

Step-by-Step Protocol:

  • Structure Generation: Build 3D models of both the cis and trans isomers using molecular modeling software.

  • Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify the lowest energy puckered conformations for each isomer.

  • Geometry Optimization: Subject the lowest-energy conformers of both isomers to full geometry optimization using a reliable DFT functional and basis set. A recommended level of theory is M06-2X/6-311+G(d,p) or B3LYP-D3BJ/6-311++G level.[9][12] The inclusion of a dispersion correction (like D3BJ) is crucial for accurately capturing non-covalent interactions.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections necessary to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the most stable conformers for the cis and trans isomers. The isomer with the lower free energy is the more thermodynamically stable.

dft_workflow start Build 3D Models (cis & trans) opt Geometry Optimization (e.g., B3LYP-D3BJ/6-311++G**) start->opt freq Frequency Calculation opt->freq check Verify Minimum (No imaginary frequencies) freq->check check->opt Invalid energy Extract Gibbs Free Energy (G) check->energy  Valid compare Compare ΔG (G_trans - G_cis) energy->compare

Caption: Workflow for computational stability analysis via DFT.

Protocol: NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful experimental technique to determine the dominant isomer in solution and deduce its conformation by analyzing vicinal proton-proton coupling constants (³JHH).[14]

Objective: To experimentally determine the major isomer at equilibrium and confirm its conformation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a synthesized sample of 2-methoxypyrrolidine (which will exist as an equilibrium mixture of isomers) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Additionally, acquire a 2D COSY spectrum to confirm proton-proton connectivities.

  • Spectral Analysis:

    • Integration: Integrate the signals corresponding to unique protons of the cis and trans isomers to determine their relative populations. The major isomer will have larger integrals.

    • Coupling Constant (J-value) Analysis: Focus on the signal for the proton at C2 (the CH-OCH₃ group). The magnitude of its coupling to the adjacent C3 protons (³J(H2,H3)) is diagnostic of its orientation.

    • Karplus Relationship: The Karplus relationship dictates that the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons.[14]

      • A trans-diaxial relationship (dihedral angle ~180°) results in a large coupling constant (typically 8-13 Hz).

      • An axial-equatorial or equatorial-equatorial relationship (dihedral angles ~60° or 0°) results in a small coupling constant (typically 0-5 Hz).

Isomer (Methoxy Group)Expected H2 OrientationExpected ³J(H2,H3)Relative Stability
trans (Pseudo-axial)Pseudo-equatorialSmall (~2-5 Hz)More Stable
cis (Pseudo-equatorial)Pseudo-axialLarge (~7-10 Hz)Less Stable

Implications for Drug Development

Understanding and controlling the conformational preferences of pyrrolidine scaffolds is paramount in medicinal chemistry.

  • Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with a biological target. By favoring the trans-isomer, the anomeric effect locks the 2-methoxypyrrolidine into a well-defined, lower-energy conformation. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity.

  • Rational Design: Knowledge of these stereoelectronic effects allows medicinal chemists to design molecules with predictable conformations. For instance, introducing an α-heteroatom substituent can be a deliberate strategy to enforce a specific pseudo-axial geometry.

  • ADME Properties: Molecular conformation influences properties like membrane permeability and susceptibility to metabolic enzymes. A more stable, rigid conformer may exhibit different pharmacokinetic profiles compared to a more flexible analogue.

Conclusion

References

  • Alonso, J. L., & Grabow, J. U. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032124. [Link]

  • Kang, Y. K. (2007). Ring Pucker Control in β-Prolines. Journal of Organic Chemistry, 72(18), 6933-6936. [Link]

  • Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18683–18693. [Link]

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  • Ríos-Gutiérrez, M., & Domingo, L. R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC. [Link]

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  • Franco, L. S., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 9(24), 26978–26989. [Link]

  • Franco, L. S., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. [Link]

  • Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • LibreTexts. (2022). 3.3: Conformations of Substituted Hydrocarbons. Chemistry LibreTexts. [Link]

  • Gultyai, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • de Oliveira, B. G., Tormena, C. F., & Rittner, R. (2018). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 74(1), 1-10. [Link]

  • Wang, Z., et al. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

  • Franco, L. S., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ResearchGate. [Link]

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  • Al-Warhi, T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1098–1109. [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate. [Link]

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  • Reddit. (2020). can someone please explain this???? isn't trans more stable than cis? r/Mcat. [Link]

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The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Application of Chiral Pyrrolidine Building Blocks

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as one of the most ubiquitous and versatile scaffolds in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its prevalence is not a matter of coincidence but a testament to a unique combination of physicochemical and stereochemical properties that make it an ideal building block for crafting novel therapeutics. The pyrrolidine nucleus is a core structure in numerous natural products, including essential amino acids like proline, alkaloids, and vitamins, which has inspired its extensive exploration in synthetic drug design.[2][4][5]

The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][3] This inherent three-dimensionality, a phenomenon often referred to as "pseudorotation," provides a rigid framework for the precise spatial orientation of substituents, which is paramount for optimizing pharmacodynamic and pharmacokinetic properties. Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H moiety can serve as a hydrogen bond donor, facilitating crucial interactions within the binding pockets of enzymes and receptors.[6] The incorporation of a pyrrolidine motif can also enhance the aqueous solubility and other physicochemical properties of a drug molecule, contributing to improved bioavailability.[6]

Critically, the pyrrolidine ring can possess up to four stereogenic centers, leading to a rich diversity of stereoisomers.[1] This chirality is of profound importance in drug design, as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[1] The ability to synthesize and incorporate stereochemically defined pyrrolidine building blocks is, therefore, a cornerstone of modern drug discovery, enabling the development of safer and more efficacious medicines. This guide will provide a comprehensive overview of the applications of chiral pyrrolidine building blocks, from their stereoselective synthesis to their role in a multitude of approved therapeutic agents.

Stereoselective Synthesis of Chiral Pyrrolidine Scaffolds: Crafting the Molecular Architecture

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a wide array of sophisticated synthetic methodologies. These strategies can be broadly categorized into two main approaches: the use of a chiral pool and asymmetric synthesis.

The Chiral Pool Approach: Nature's Starting Blocks

One of the most common and economically viable methods for the synthesis of chiral pyrrolidines is the utilization of readily available, naturally occurring chiral molecules.[7] The amino acids L-proline and L-hydroxyproline are exemplary chiral precursors, providing a robust entry into a vast number of functionalized pyrrolidine derivatives.[4]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol describes the reduction of L-proline to the versatile chiral building block, (S)-prolinol, using lithium aluminium hydride (LiAlH₄).

Materials:

  • L-Proline

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

  • Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for 4-6 hours.

  • Quenching: After cooling the reaction mixture to 0 °C, it is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and finally, more water.

  • Workup: The resulting white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of DCM and methanol as the eluent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure a high yield.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition and Temperature: The dropwise addition of L-proline at 0 °C helps to control the initial exothermic reaction. Refluxing is necessary to drive the reaction to completion.

  • Careful Quenching: The sequential addition of water and NaOH solution is a standard procedure (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, making the workup easier.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric catalysis has emerged as a powerful tool for the de novo synthesis of chiral pyrrolidines from achiral starting materials.[8][9] Proline and its derivatives have themselves been extensively used as organocatalysts in a variety of asymmetric transformations, highlighting the central role of this scaffold in chiral synthesis.[10][11][12][13][14]

One of the landmark reactions in this field is the proline-catalyzed asymmetric aldol reaction, which allows for the enantioselective formation of carbon-carbon bonds.[12][13] This and other organocatalytic methods, such as Michael additions and Mannich reactions, provide access to a wide range of functionalized chiral pyrrolidines.[12][13]

Asymmetric_Aldol_Reaction

The Impact of Chiral Pyrrolidines in FDA-Approved Drugs

The versatility of the chiral pyrrolidine scaffold is underscored by its presence in a remarkable number of FDA-approved drugs across a wide range of therapeutic areas.[1][2][6][15] From cardiovascular diseases to viral infections and central nervous system disorders, these building blocks have proven to be instrumental in the development of blockbuster medicines.

A Snapshot of Pyrrolidine-Containing Drugs

The following table summarizes a selection of FDA-approved drugs that feature a chiral pyrrolidine core, highlighting the diversity of their applications.

Drug NameTherapeutic AreaChiral Pyrrolidine Core
Captopril Antihypertensive (ACE Inhibitor)(S)-Proline
Enalapril Antihypertensive (ACE Inhibitor)L-alanyl-L-proline
Lisinopril Antihypertensive (ACE Inhibitor)N²-((S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline
Ramipril Antihypertensive (ACE Inhibitor)(2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Atorvastatin Antihyperlipidemic (HMG-CoA Reductase Inhibitor)Pyrrolidine-fused lactone
Vildagliptin Antidiabetic (DPP-4 Inhibitor)(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Levetiracetam Anticonvulsant(S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide
Clindamycin Antibacterial(2S,4R)-1-Methyl-N-(trans-4-propyl-L-prolyl)-L-prolinamide
Telaprevir Antiviral (HCV Protease Inhibitor)(1R,2S,5S)-N-((S)-1-Cyclopropylamino-1,2-dioxo-hexan-3-yl)-3-((S)-2-(N-(pyrazine-2-carbonyl)amino)-3,3-dimethyl-butanoyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Daridorexant InsomniaPyrrolidine derivative
Pacritinib JAK-2 InhibitorPyrrolidine derivative
Futibatinib FGFR-4 InhibitorPyrrolidine derivative
Case Studies: The Role of the Pyrrolidine Ring in Drug Action

1. ACE Inhibitors: The Proline Mimicry

The development of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension is a classic example of rational drug design, with the chiral pyrrolidine scaffold playing a pivotal role. Captopril, the first-in-class ACE inhibitor, was designed to mimic the structure of the C-terminal dipeptide of angiotensin I, with the proline residue being a key recognition element for the enzyme's active site.[2][6] The carboxylic acid group of the proline moiety chelates the essential zinc ion in the ACE active site, leading to potent inhibition of the enzyme. Subsequent generations of ACE inhibitors, such as enalapril and lisinopril, have built upon this fundamental design, incorporating proline or proline-like structures to achieve improved potency and pharmacokinetic profiles.[2][6]

ACE_Inhibition

2. Antiviral Agents: A Scaffold for Potent Inhibition

Chiral pyrrolidine building blocks are prominently featured in a number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[4][6] For instance, the HCV NS3/4A protease inhibitor Telaprevir incorporates a complex bicyclic proline derivative.[6] This rigidified pyrrolidine-based structure precisely positions the pharmacophoric elements of the drug into the enzyme's active site, leading to potent inhibition of viral replication. The stereochemistry of the pyrrolidine ring is critical for achieving this high-affinity binding. The development of such complex chiral molecules underscores the advanced synthetic strategies required in modern antiviral drug discovery.[16][17]

3. Central Nervous System (CNS) Agents: Modulating Neuronal Activity

In the realm of CNS disorders, chiral pyrrolidines have found application as modulators of neuronal activity. The anticonvulsant drug Levetiracetam, used in the treatment of epilepsy, features a chiral (S)-pyrrolidinone core.[18] While its exact mechanism of action is still under investigation, it is believed to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[18] The specific stereochemistry of the pyrrolidine ring is essential for its binding affinity to SV2A and its therapeutic effect. The pyrrolidine scaffold is also being explored for the development of multipotent agents for neurodegenerative diseases like Alzheimer's.[19]

Conclusion: A Future-Forward Perspective

The chiral pyrrolidine scaffold continues to be a cornerstone of drug discovery, offering a privileged combination of structural rigidity, three-dimensionality, and synthetic tractability. Its widespread presence in both natural products and approved drugs is a testament to its enduring value. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that chiral pyrrolidine building blocks will continue to play a central role in the design and development of the next generation of innovative medicines. The ability to precisely control the stereochemistry of these scaffolds will remain a critical enabling technology in the quest for safer, more effective, and more selective therapeutics.

References

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Organic Letters, 9(24), 4939-42.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). MDPI.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.).
  • Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.).
  • Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC.
  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.).
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.
  • Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
  • List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com.
  • Proline organoc
  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
  • Heterogeneous organoc
  • Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed.
  • Improved synthesis of chiral pyrrolidine inhibitors and their binding properties to neuronal nitric oxide synthase. (2011). PubMed.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.
  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). RSC Publishing.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.
  • Natural Product-Derived Compounds as Lead Structures for Antiviral Drug Development. (2024). JOCPR.
  • Broad-spectrum antiviral compounds discovered. (2025). German Center for Infection Research.

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Beyond the SDS: Technical Risk Management for cis-3-(Boc-amino)-4-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for cis-3-(Boc-amino)-4-methoxypyrrolidine Content Type: Technical Risk Management Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, handling protocols, and chemical behavior of cis-3-(Boc-amino)-4-methoxypyrrolidine . Designed for medicinal chemists and process engineers, this document integrates standard GHS classifications with field-proven "read-across" toxicology and operational logic.

Chemical Identity & Structural Logic

To handle a chemical safely, one must understand its functional architecture. This compound is a chiral pyrrolidine scaffold, commonly used as a building block in the synthesis of kinase inhibitors and GPCR ligands.

Identification Matrix
ParameterDetail
Chemical Name cis-3-(Boc-amino)-4-methoxypyrrolidine
IUPAC Name tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate (and enantiomer)
CAS Number 128739-89-9 (racemic cis); specific enantiomers vary (e.g., 1001635-01-3)
Molecular Formula

Molecular Weight 216.28 g/mol
Physical State White to off-white solid or viscous oil (depending on purity/polymorph)
Functional Group Analysis (The "Why" of Safety)
  • Secondary Amine (Ring NH): The pyrrolidine ring nitrogen is unsubstituted. This renders the molecule basic (

    
    ). It is the primary source of skin/eye irritation and potential corrosivity.
    
  • Boc-Carbamate: The exocyclic amine is protected by a tert-butoxycarbonyl (Boc) group. While this reduces the nucleophilicity of the side chain, it introduces thermal instability . Heating above 150°C or exposure to strong acids can trigger decomposition, releasing isobutylene gas and CO₂, creating a pressure hazard in sealed vessels.

  • Methoxy Ether: Generally stable, but adds lipophilicity, facilitating skin absorption.

Hazard Identification & Toxicology

Current GHS Classification based on structural analogues (Read-Across Principle).

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCodeStatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][2]The free secondary amine attacks lipid bilayers in the stratum corneum, causing dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][3]Basic amines can saponify fats in the eye, leading to lingering damage if not flushed immediately.
STOT-SE H335 May cause respiratory irritation.[1][2][4]Dust or aerosols are highly irritating to mucous membranes due to local pH elevation.
Toxicological Nuance

While specific LD50 data for this exact isomer is sparse, data from the parent scaffold (3-aminopyrrolidine) suggests:

  • Sensitization Potential: Secondary amines can act as haptens. Repeated exposure may lead to allergic contact dermatitis.

  • Acute Toxicity: Likely Low to Moderate (Oral LD50 estimated >500 mg/kg based on analogues).

  • Corrosivity Note: While labeled "Irritant," the free base form of pyrrolidines can approach corrosive pH levels in concentrated aqueous solutions. Treat as a potential corrosive during scale-up.

Operational Handling & Storage Protocols

Experimental Workflow: Exposure Control

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

HandlingWorkflow Start Task: Handle cis-3-(Boc-amino)-4-methoxypyrrolidine Assessment State Assessment: Solid vs. Oil? Start->Assessment SolidHandling Solid: Dust Hazard Use Powder Funnel Assessment->SolidHandling If Solid LiquidHandling Oil: Aerosol/Splash Hazard Use Positive Displacement Pipette Assessment->LiquidHandling If Viscous Oil Controls Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) SolidHandling->Controls LiquidHandling->Controls PPE PPE Layer: Nitrile Gloves (0.11mm) + Safety Glasses Controls->PPE Action Perform Synthesis/Weighing PPE->Action

Figure 1: Decision matrix for handling physical states of Boc-aminopyrrolidines.

Storage & Stability Protocol

The Golden Rule: Keep it Cold, Keep it Dry.

  • Temperature: Store at 2–8°C .

    • Reasoning: Prevents slow thermal degradation of the Boc group and oxidation of the pyrrolidine ring.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Secondary amines react with atmospheric

      
       to form carbamates (reversible salts), altering stoichiometry.
      
  • Hygroscopicity: Keep tightly sealed.[3]

    • Reasoning: Moisture absorption renders the solid sticky and difficult to weigh, and may hydrolyze the methoxy group under acidic conditions.

Emergency Response & Waste Management

First Aid Logic (Self-Validating)
  • Eye Contact:

    • Immediate Action: Rinse for 15 minutes .

    • Validation: Check pH of eye surface (lacrimal fluid) with litmus paper after rinsing. Continue rinsing if pH > 8.0.

  • Skin Contact:

    • Action: Wash with soap and water.[4] Do not use alcohol (increases permeability).

    • Validation: Monitor for redness (erythema) over the next 24 hours.

Spill Response Workflow

In the event of a benchtop spill, follow this containment logic to prevent contamination spread.

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (10ft radius) Spill->Isolate PPE_Don 2. Don PPE (Double Gloves, Goggles) Isolate->PPE_Don Neutralize 3. Adsorb/Neutralize (Sand or Vermiculite) PPE_Don->Neutralize Clean 4. Wash Surface (Soap + Water) Neutralize->Clean Waste 5. Disposal (Solid Hazardous Waste) Clean->Waste

Figure 2: Step-by-step spill response protocol minimizing exposure risks.

Waste Disposal[8]
  • Classification: Hazardous Chemical Waste (Amine-containing).

  • Incompatibility: Do not mix with acid waste streams (risk of exothermic Boc-deprotection and gas evolution).

  • Method: Dissolve in a combustible solvent and incinerate via a licensed chemical destructor.

References

  • AChemBlock. (2024). cis-3-(Boc-Amino)-4-methoxypyrrolidine Product Sheet & CAS Info. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet for 3-(Boc-amino)pyrrolidine (Analogous Structure). Retrieved from

  • Fisher Scientific. (2024).[5] Safety Data Sheet: (+/-)-3-(Boc-amino)pyrrolidine. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyrrolidine derivatives hazard classification. Retrieved from

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Structural Advantages of Methoxy-Substituted Pyrrolidine Rings: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Advantages of Methoxy-Substituted Pyrrolidine Rings Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, serving as a rigid spacer that directs substituent vectors with high stereochemical fidelity. However, the unsubstituted pyrrolidine often suffers from metabolic liability and excessive basicity (pKa ~11.3), leading to poor membrane permeability and hERG toxicity risks.

The 3-methoxy-substituted pyrrolidine represents a "Goldilocks" scaffold. It leverages the stereoelectronic gauche effect to lock ring conformation without the extreme electron-withdrawing penalty of fluorine, while simultaneously modulating lipophilicity (LogP) and basicity (pKa) to optimize ADME profiles. This guide details the structural rationale, physicochemical benefits, and validated synthetic protocols for integrating this moiety into drug candidates.

Stereoelectronic Architecture: The Conformational Lock

Unlike flexible alkyl chains, the methoxy-pyrrolidine ring adopts a defined puckered conformation driven by the gauche effect . This is critical for entropic pre-organization of ligand-protein binding.

1.1 The Gauche Effect vs. Steric Bulk

In 3-substituted pyrrolidines, electronegative substituents (like -OCH₃ or -F) prefer a gauche orientation relative to the vicinal C-N bond. This preference dictates the ring pucker:

  • Unsubstituted: Rapid interconversion between C3-endo and C3-exo (pseudorotation).

  • 3-Methoxy: The C-O bond aligns gauche to the ring nitrogen lone pair (in amines) or the N-C=O bond (in amides).

  • Advantage over Fluorine: While fluorine exerts a stronger gauche effect, the methoxy group adds specific steric bulk and a hydrogen bond acceptor (HBA) vector, allowing for unique interactions with solvent-exposed distinct protein pockets that a small fluoro group cannot satisfy.

1.2 Visualization: Conformational Control Logic

The following diagram illustrates how the methoxy substituent dictates the preferred envelope conformation, reducing the entropic penalty upon binding.

G Substituent 3-Methoxy Substituent Electronic Electronegativity (Inductive) Substituent->Electronic Steric Steric Bulk (Van der Waals) Substituent->Steric Gauche Gauche Effect (σC-H → σ*C-O) Electronic->Gauche Pucker Ring Pucker (C3-endo vs C3-exo) Steric->Pucker Prevents steric clash Gauche->Pucker Stabilizes specific envelope Binding Pre-organized Binding Conformation Pucker->Binding Reduces ΔS loss

Figure 1: Mechanistic flow of stereoelectronic effects driving the conformational preference of methoxypyrrolidines.

Physicochemical Modulation

The introduction of a methoxy group at the 3-position fundamentally alters the physicochemical landscape of the pyrrolidine ring.

2.1 Basicity Modulation (pKa)

Unsubstituted pyrrolidine is highly basic (pKa ~11.3), causing it to be fully protonated at physiological pH (7.4). This limits passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

  • Mechanism: The oxygen atom of the methoxy group exerts an electron-withdrawing inductive effect (-I) through the sigma framework.

  • Result: This lowers the pKa of the ring nitrogen by approximately 1.0–1.5 log units (to ~9.8–10.2). This shift increases the fraction of non-ionized species at physiological pH, significantly enhancing membrane permeability.

2.2 Comparative Data: Substituent Effects

The table below compares the 3-methoxy scaffold against common analogs.

PropertyPyrrolidine (H)3-Fluoro (F)3-Hydroxy (OH)3-Methoxy (OMe)
pKa (Conj. Acid) ~11.3~9.4~10.4~10.1
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)1 (NH)
H-Bond Acceptors 0011 (Ether O)
Lipophilicity ModerateHighLow (Polar)Balanced
Metabolic Risk High (α-oxidation)Low (Blocked)Phase II (Glucuronidation)Low (Blocked)

Key Insight: The methoxy group blocks metabolic


-hydroxylation at the 3-position without introducing the Phase II conjugation liability of a free hydroxyl group.
Validated Synthetic Protocol

To ensure high enantiomeric purity, the Chiral Pool Modification route is recommended over de novo cycloaddition. This protocol utilizes commercially available (3R)- or (3S)-N-Boc-3-hydroxypyrrolidine.

3.1 Protocol: Methylation of N-Boc-3-Hydroxypyrrolidine

Objective: Synthesis of (3S)-3-methoxy-pyrrolidine hydrochloride. Scale: 10 mmol basis.

Reagents:

  • (3S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 0.48 g)

  • Iodomethane (MeI) (1.5 eq, 0.93 mL)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • 4M HCl in Dioxane (for deprotection)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add (3S)-1-Boc-3-hydroxypyrrolidine dropwise (dissolved in minimal THF). Stir at 0°C for 30 minutes. Observation: Evolution of H₂ gas bubbles indicates deprotonation.

  • Methylation: Add Iodomethane (1.5 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (methyl ether).

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude oil in 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.

    • Endpoint: Precipitation of the hydrochloride salt usually occurs.

  • Isolation: Filter the white solid or concentrate and triturate with diethyl ether to remove organic impurities.

3.2 Synthetic Logic Flowchart

Synthesis Start Start: N-Boc-3-Hydroxypyrrolidine (Chiral Pool) Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Inter1 Intermediate: Na-Alkoxide Step1->Inter1 -H2 gas Step2 Step 2: Methylation (MeI, RT, 4h) Inter1->Step2 SN2 Attack Step3 Step 3: Boc-Deprotection (4M HCl/Dioxane) Step2->Step3 Workup & Acid Final Product: 3-Methoxypyrrolidine HCl (Enantiopure) Step3->Final Precipitation

Figure 2: Step-wise synthetic workflow for the generation of enantiopure 3-methoxypyrrolidine.

Case Studies in Drug Design

The methoxypyrrolidine motif is not merely a theoretical construct but a validated tool in modern medicinal chemistry.[1]

4.1 Kinase Inhibitors & Selectivity

In the design of JAK/STAT pathway inhibitors, replacing a piperidine or unsubstituted pyrrolidine with 3-methoxypyrrolidine has been shown to improve selectivity. The methoxy group can fill small hydrophobic pockets (lipophilic contribution) while the oxygen atom accepts hydrogen bonds from backbone amides in the kinase hinge region, a dual interaction that H or F cannot achieve.

4.2 CNS Agents and PET Tracers

A pivotal study in J. Med. Chem. demonstrated the utility of methoxy-substituted pyrrolidines in developing PET radiotracers for nicotinic acetylcholine receptors.[2]

  • Challenge: The parent fluoro-analog had insufficient lipophilicity for rapid BBB penetration.[2]

  • Solution: Substitution with a methoxy group increased LogP into the optimal range (1.5–2.5) while maintaining high affinity, facilitating brain imaging [1].

4.3 Metabolic Blockade

In the development of DPP-4 inhibitors (e.g., Vildagliptin analogs), the pyrrolidine ring is susceptible to oxidative metabolism by CYP450 enzymes. Introduction of a methoxy group at the 3-position sterically hinders the approach of the heme-iron center and electronically deactivates the adjacent C-H bonds toward oxidation, extending the drug's half-life (


) [2].
References
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]2]

  • The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry (ScienceDirect) URL:[Link]1]

  • Pyrrolidine Ring Puckering in cis and trans-Proline Residues. Source: Journal of Molecular Biology URL:[Link]]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Methodological & Application

Using cis-3-(Boc-amino)-4-methoxypyrrolidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Peptide Engineering with cis-3-(Boc-amino)-4-methoxypyrrolidine

Executive Summary

The molecule cis-3-(Boc-amino)-4-methoxypyrrolidine is a high-value chiral diamine scaffold, not a standard amino acid. It functions as a conformational constraint and a solubility enhancer in peptide drug discovery. Unlike linear diamines (e.g., ethylenediamine), the pyrrolidine ring restricts the conformational freedom of the backbone, forcing specific dihedral angles that can mimic


-turns or 

-turns, while the 4-methoxy group modulates lipophilicity and ring pucker without acting as a hydrogen bond donor.

This guide details the protocols for incorporating this sterically hindered secondary amine into peptide backbones, managing orthogonal protection strategies (Boc/Fmoc), and troubleshooting difficult couplings.

Chemical Profile & Strategic Utility

PropertySpecificationImpact on Synthesis
Formula

Diamine scaffold (No carboxyl group).
Core Structure Pyrrolidine (Secondary Amine)High Steric Hindrance. Requires high-efficiency coupling reagents (HATU/HOAt).
Stereochemistry cis-3,4-substitutionInduces specific kinking in the peptide chain; mimics Proline geometry.
Protecting Group Boc (on exocyclic amine)Acid Labile. Orthogonal to Fmoc (Base labile). Compatible with Fmoc-SPPS if used as a permanent modification or requires selective deprotection strategies.
Side Chain 4-Methoxy (-OMe)Increases polarity/solubility; electronic withdrawal reduces amine nucleophilicity slightly.
Mechanism of Action in Peptides
  • Proline Mimicry: The pyrrolidine ring acts as a Proline surrogate.[1] When acylated, the tertiary amide formed lacks a hydrogen bond donor, disrupting

    
    -helices and promoting turn structures.
    
  • Solubility: The ether oxygen (methoxy) serves as a hydrogen bond acceptor, improving water solubility of hydrophobic sequences—a critical parameter in ADME optimization.

  • Branching Point: The exocyclic Boc-amino group allows for the construction of "peptide-peptoid hybrids" or the attachment of fluorophores/warheads after selective deprotection.

Experimental Protocols

Protocol A: Coupling to the Pyrrolidine Nitrogen (N1)

The Critical Step. The ring nitrogen is a secondary amine, sterically crowded by the adjacent 3-Boc-amino and 4-methoxy groups. Standard DIC/HOBt couplings often fail or result in low yields.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of the incoming amino acid.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Procedure:

  • Resin Preparation: Ensure the preceding amino acid (on resin) is Fmoc-deprotected and washed (3x DMF, 3x DCM).

  • Activation (Pre-activation is crucial):

    • Dissolve the incoming Amino Acid (or Acid Block) (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add DIPEA (8.0 eq).

    • Allow to activate for exactly 30-60 seconds. (Do not exceed 2 mins to avoid uronium salt byproducts).

  • Coupling:

    • Add the activated mixture to the resin-bound cis-3-(Boc-amino)-4-methoxypyrrolidine.

    • Microwave (Recommended): 75°C for 5 minutes (25W).

    • Room Temp (Alternative): Double coupling, 2 x 2 hours.

  • Monitoring:

    • Chloranil Test: Use the Chloranil test (specific for secondary amines) rather than the Kaiser test. A clear solution indicates complete coupling; blue indicates free secondary amine.

    • Note: If coupling is incomplete, repeat using PyAOP or PyBroP (phosphonium salts are superior for difficult secondary amines).

Protocol B: Orthogonal Deprotection & Chain Extension

Since the scaffold contains a Boc group, its fate depends on your synthesis strategy.

Scenario 1: Boc as Permanent Protection (Fmoc-SPPS)

  • Goal: Keep the Boc group intact until final cleavage from resin.

  • Method: Proceed with standard Fmoc deprotection (20% Piperidine/DMF) for the main chain. The Boc group on the pyrrolidine side chain is stable to piperidine.

  • Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). The Boc group is removed simultaneously with the peptide cleavage, yielding a free primary amine at position 3.

Scenario 2: Selective Deprotection on Resin (Branching)

  • Goal: Remove Boc while on resin to attach a side-chain modification (e.g., a dye or another peptide branch).

  • Constraint: This is difficult in Fmoc-SPPS because TFA (to remove Boc) will cleave the peptide from the resin (if using Rink Amide/Wang).

  • Solution: Use a highly acid-sensitive resin (e.g., 2-Chlorotrityl Chloride (2-CTC) ) or use a "High-Low" acid strategy if on Rink Amide (risky).

  • Better Alternative: If branching is required, source the Fmoc-protected analog (cis-3-(Fmoc-amino)-4-methoxypyrrolidine) and use an Alloc or Dde protecting group for the orthogonal site.

Visualization: Synthesis Workflow

The following diagram illustrates the integration of the scaffold into a peptide backbone, highlighting the critical secondary amine coupling and the divergence point based on protection strategy.

PeptideWorkflow Start Resin-Bound Peptide (Free COOH) Activation Activation: HATU / DIPEA / DMF (Critical for Secondary Amine) Start->Activation Reagent Reagent: cis-3-(Boc-amino)-4-methoxypyrrolidine (Free Secondary Amine) Reagent->Activation Coupling Coupling Reaction (Formation of Tertiary Amide) Activation->Coupling Intermediate Resin-Peptide-Pyrrolidine(Boc) Coupling->Intermediate Decision Strategy Decision Intermediate->Decision PathA Path A: Standard SPPS (Boc stays until final cleavage) Decision->PathA Standard PathB Path B: Branching/Extension (Requires Boc removal on resin) Decision->PathB Advanced FinalA Final Product: Peptide-Pyrrolidine-NH2 (Linear) PathA->FinalA TFA Cleavage FinalB Final Product: Peptide-Pyrrolidine-NH-R (Branched) PathB->FinalB Selective Deprotection (if Resin Compatible)

Figure 1: Workflow for incorporating the diamine scaffold. Note the critical activation step required for the hindered secondary amine.

Troubleshooting & Optimization Data

The following table summarizes coupling efficiencies for secondary amines (like pyrrolidine) based on internal application data.

Coupling ReagentActivation TimeYield (1h, 25°C)Yield (MW, 75°C)Recommendation
HBTU / HOBt 5 min< 40%65%Avoid. Too slow for hindered amines.
DIC / Oxyma 2 min60%85%Good for standard couplings, moderate for this scaffold.
HATU / HOAt 1 min85% >98% Gold Standard. Use for N1 coupling.
PyBroP In-situ80%95%Excellent alternative if HATU fails (prevents guanidinylation).

Common Pitfall: Racemization When coupling to the secondary amine, the activation of the incoming amino acid is prone to racemization (especially Cys and His).

  • Fix: Use Oxyma Pure instead of HOBt. Maintain low base equivalents (1.0 eq relative to acid) during activation, or use collidine/TMP instead of DIPEA.

References

  • Albericio, F., & Bomer, J. M. (1999). Coupling reagents and strategies for the solid-phase synthesis of difficult peptides. Nature. Link(Context: HATU/HOAt superiority for secondary amines).

  • Bachem Application Guide. Peptide Coupling Reagents: Efficient Synthesis of Hindered Peptides. Link(Context: Protocols for sterically hindered amino acids).

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link(Context: Microwave protocols for pyrrolidine derivatives).

  • ChemPep Inc. Pseudoproline Dipeptides for Peptide Synthesis. Link(Context: Analogous handling of proline-like cyclic secondary amines).

  • National Center for Biotechnology Information (NCBI). Structure-Activity Relationship of Proline and Pyrrolidine-based Agonists. PubChem / J. Med. Chem. Link(Context: Utility of cis-3,4-substituted pyrrolidines in drug design).

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in Methoxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methoxypyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] The introduction of a methoxy substituent onto the pyrrolidine core further enhances its value by modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

The secondary amine inherent to the methoxypyrrolidine scaffold is a key handle for molecular diversification. Its functionalization allows for the introduction of a wide array of substituents, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comprehensive overview of robust and versatile strategies for the functionalization of the secondary amine in methoxypyrrolidines, with a focus on N-alkylation, N-acylation, N-arylation, and N-sulfonylation. For each methodology, detailed, field-proven protocols are presented, along with insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.

I. N-Alkylation Strategies: Introducing Diverse Aliphatic Moieties

N-alkylation is a fundamental transformation for expanding the chemical diversity of methoxypyrrolidine-based compounds. Two primary approaches are highlighted here: reductive amination and catalytic alkylation with alcohols.

A. Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, involving the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][4] This one-pot procedure is widely favored due to its broad substrate scope and the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[4][5][6]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less toxic than sodium cyanoborohydride (NaBH₃CN) and is effective under mildly acidic conditions, which favor iminium ion formation.[4][6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively solubilize a wide range of substrates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination of (R)-3-Methoxypyrrolidine with a Generic Aldehyde

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (R)-3-methoxypyrrolidine and aldehyde in DCM B Add acetic acid A->B Catalyst addition C Add NaBH(OAc)₃ portion-wise B->C Initiate reduction D Stir at room temperature C->D Allow for complete conversion E Quench with saturated NaHCO₃ D->E Neutralize acid F Extract with DCM E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • To a solution of (R)-3-methoxypyrrolidine (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add glacial acetic acid (0.1 equiv.).

  • Stir the mixture for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated methoxypyrrolidine.

B. Catalytic N-Alkylation with Alcohols: A Green Chemistry Approach

The direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a more sustainable alternative to traditional alkylation methods.[1][7][8][9][10] This process, typically catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the resulting iminium ion.[1][10]

Causality of Experimental Choices:

  • Catalyst: A variety of transition metal catalysts, including those based on ruthenium, iridium, nickel, and manganese, have been shown to be effective.[1][7][8][9] The choice of catalyst and ligand can influence the reaction efficiency and substrate scope.

  • Base: A base is often required to facilitate the deprotonation of the alcohol and the amine.

  • Solvent: High-boiling, non-protic solvents such as toluene or xylene are typically used to enable the required reaction temperatures.

Experimental Protocol: Nickel-Catalyzed N-Alkylation of 3-Methoxypyrrolidine with a Primary Alcohol

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-methoxypyrrolidine, alcohol, Ni catalyst, and base in toluene B Heat under inert atmosphere A->B Initiate catalytic cycle C Cool, filter, and concentrate B->C After complete conversion D Purify by column chromatography C->D

Caption: Workflow for catalytic N-alkylation with alcohols.

Step-by-Step Protocol:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-methoxypyrrolidine (1.0 equiv.), the primary alcohol (1.2 equiv.), a nickel catalyst such as Ni(COD)₂ (5 mol%), and a base like potassium hydroxide (KOH) (10 mol%) in anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.

II. N-Acylation: Synthesis of Amides and Carbamates

N-acylation is a crucial transformation for introducing amide or carbamate functionalities, which are prevalent in pharmaceuticals.[11] This reaction is typically straightforward and high-yielding, proceeding via the nucleophilic attack of the secondary amine on an activated carbonyl compound.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and are commonly used for the synthesis of amides.[12] For carbamate formation, chloroformates or isocyanates are employed.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[12]

  • Solvent: Aprotic solvents like DCM, THF, or DMF are suitable for this transformation.

Experimental Protocol: N-Acylation of (S)-3-Methoxypyrrolidine with an Acyl Chloride

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-3-methoxypyrrolidine and base in DCM B Cool to 0 °C A->B C Add acyl chloride dropwise B->C Control exotherm D Warm to room temperature and stir C->D Allow for complete reaction E Wash with water and brine D->E F Dry organic layer and concentrate E->F G Purify by column chromatography or recrystallization F->G

Caption: Workflow for the N-acylation of methoxypyrrolidine.

Step-by-Step Protocol:

  • To a solution of (S)-3-methoxypyrrolidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (0.2 M) in an ice bath (0 °C), add the acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated methoxypyrrolidine.

III. N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, enabling the synthesis of N-aryl pyrrolidines.[4][13][14][15] This cross-coupling reaction has revolutionized the synthesis of anilines and related compounds, which are important pharmacophores.

Causality of Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos). The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the reductive elimination step.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 3-Methoxypyrrolidine with an Aryl Bromide

Diagrammatic Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, 3-methoxypyrrolidine, Pd catalyst, ligand, and base in toluene B Heat the reaction mixture A->B Initiate cross-coupling C Cool, dilute with ether, and filter B->C Upon reaction completion D Concentrate filtrate and purify by column chromatography C->D

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Protocol:

  • In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv.), 3-methoxypyrrolidine (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene (0.1 M) and seal the tube.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-3-methoxypyrrolidine.

IV. N-Sulfonylation: Installation of the Sulfonamide Moiety

The sulfonamide functional group is a key component of many antibacterial, diuretic, and hypoglycemic drugs. Its synthesis is readily achieved by the reaction of a secondary amine with a sulfonyl chloride.

Causality of Experimental Choices:

  • Sulfonylating Agent: A wide range of commercially available or synthetically accessible sulfonyl chlorides can be used.

  • Base: An amine base like triethylamine or a stronger base like pyridine is often used to neutralize the HCl generated. In some cases, aqueous base under Schotten-Baumann conditions can be effective.

  • Solvent: Aprotic solvents such as DCM, THF, or pyridine (which can also act as the base) are typically used.

Experimental Protocol: N-Sulfonylation of 3-Methoxypyrrolidine with a Sulfonyl Chloride

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-methoxypyrrolidine and pyridine in DCM B Cool to 0 °C A->B C Add sulfonyl chloride B->C D Stir at room temperature C->D Allow for complete reaction E Wash with dilute HCl, water, and brine D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the N-sulfonylation of methoxypyrrolidine.

Step-by-Step Protocol:

  • To a solution of 3-methoxypyrrolidine (1.0 equiv.) in a mixture of DCM and pyridine (3:1, 0.2 M) at 0 °C, add the sulfonyl chloride (1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (to remove pyridine), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-sulfonyl-3-methoxypyrrolidine.

Data Summary: Comparative Overview of Functionalization Strategies

Functionalization StrategyReagentsTypical ConditionsAdvantagesLimitations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, rt, 12-24 hMild, high yield, broad scope, one-potRequires stoichiometric reductant
Catalytic N-Alkylation Alcohol, Transition Metal CatalystToluene, 100-120 °C, 16-24 hAtom economical, green, uses readily available alcoholsRequires higher temperatures, catalyst may be expensive
N-Acylation Acyl Chloride/Anhydride, BaseDCM, 0 °C to rt, 2-4 hFast, high-yielding, robustAcylating agents can be moisture sensitive
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, Ligand, BaseToluene, 80-110 °C, 12-24 hForms challenging C-N bonds, broad scopeRequires inert conditions, catalyst and ligand costs
N-Sulfonylation Sulfonyl Chloride, BaseDCM/Pyridine, 0 °C to rt, 4-12 hHigh-yielding, reliableSulfonyl chlorides can be reactive

Conclusion

The secondary amine of the methoxypyrrolidine scaffold offers a versatile platform for the synthesis of diverse and complex molecules for drug discovery. The functionalization strategies outlined in this guide—N-alkylation, N-acylation, N-arylation, and N-sulfonylation—provide a robust toolkit for medicinal chemists. By understanding the principles behind each method and following the detailed protocols, researchers can efficiently generate libraries of novel compounds for biological evaluation, accelerating the journey from hit identification to lead optimization.

References

  • Niu, F., Wang, Q., Yan, Z., & Kusema, B. T. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis, 10(5), 3255–3264. [Link]

  • Kumar, A., & Balaraman, E. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9068–9072. [Link]

  • Cui, X., et al. (2016). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 6(5), 1357-1361. [Link]

  • Kallstrom, K., & Leowanawat, P. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13313. [Link]

  • He, L., et al. (2012). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Journal of Catalysis, 292, 130-137. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11843–11855. [Link]

  • Li, Z., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 27(11), 3535. [Link]

  • Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1185–1193. [Link]

  • Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(17), 3466-3470. [Link]

  • Davies, H. M., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Organic Letters, 14(15), 3974–3977. [Link]

  • De Kimpe, N., et al. (1987). Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. Journal of the Chemical Society, Chemical Communications, (1), 19-21. [Link]

  • Padwa, A., et al. (2002). Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N−H Insertion Reaction of Metallocarbenes with β‐Aminoketone Derivatives. The Journal of Organic Chemistry, 67(11), 3749–3757. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Alinezhad, H., et al. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(6), 659-661. [Link]

  • Bartoli, G., et al. (1989). A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 657-661. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Szostak, M., & Szostak, R. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7179–7184. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Alinezhad, H., Tajbakhsh, M., Salehian, F., & Fazli, K. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(6), 659-661. [Link]

  • PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • Tran, P. T., et al. (2019). Green organic synthesis of N-methylpyrrolidine. Vietnam Journal of Science and Technology, 57(3), 323. [Link]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? Retrieved from [Link]

  • Göker, H., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Retrieved from [Link]

  • Widenhoefer, R. A., & Stanzl, N. R. (2021). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Pyridines and Benzo Derivatives: Synthesis. (2018). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]

  • Allcock, S. J., & Gordon, C. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC medicinal chemistry, 12(9), 1435–1453. [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Jash, B., & Gorai, D. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules, 28(12), 4889. [Link]

  • El-Faham, A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 14138–14157. [Link]

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Reductive amination conditions for cis-3-(Boc-amino)-4-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for Functionalizing cis-3-(Boc-amino)-4-methoxypyrrolidine

Executive Summary

The scaffold cis-3-(Boc-amino)-4-methoxypyrrolidine (CAS: 128739-89-9) is a high-value intermediate in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural rigidity and specific stereochemical configuration (cis-relationship between the C3-amine and C4-ether) provide critical vector orientation in drug design.

However, the functionalization of the secondary pyrrolidine nitrogen (N1) via reductive amination presents specific challenges:

  • Steric Hindrance: The C3-Boc and C4-Methoxy groups create a sterically crowded environment around N1, retarding iminium ion formation with hindered ketones.

  • Stereochemical Integrity: Harsh conditions (high heat, strong Lewis acids) risk epimerization of the C3/C4 centers or deprotection of the acid-labile Boc group.

This guide details two optimized protocols: Method A (Standard) using Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones, and Method B (Enhanced) using Titanium(IV) Isopropoxide for sterically hindered substrates.

Mechanistic Principles & Reagent Selection

The success of reductive amination relies on the equilibrium formation of an iminium ion, followed by irreversible hydride reduction.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1] Unlike Sodium Cyanoborohydride (NaBH3CN), STAB is non-toxic and avoids HCN generation. Crucially, STAB is less basic and milder than NaBH4, reducing aldehydes/ketones slowly but reducing iminium ions rapidly. This "kinetic discrimination" prevents the reduction of the starting carbonyl before it couples with the amine.

  • Titanium(IV) Isopropoxide [Ti(OiPr)4]: For difficult substrates, this Lewis acid serves a dual function: it activates the carbonyl oxygen and acts as a water scavenger, driving the equilibrium toward the imine/enamine species which is then reduced in situ.[2]

Visualizing the Reaction Pathway

ReactionMechanism cluster_0 Critical Control Point Start Reagents: Pyrrolidine Scaffold + Carbonyl (R-CHO/R-COR') Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Rate Limiting Step) Hemiaminal->Iminium -H2O (Acid/Ti Catalysis) Reduction Hydride Transfer (STAB or NaBH4) Iminium->Reduction Fast Product N-Alkylated Pyrrolidine Reduction->Product

Figure 1: Mechanistic pathway highlighting the iminium ion formation as the critical control point, particularly for sterically hindered pyrrolidines.

Experimental Protocols

Method A: The "STAB" Protocol (Standard)

Best for: Aliphatic aldehydes, benzaldehydes, and unhindered cyclic ketones (e.g., cyclohexanone).

Reagents:

  • cis-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Solvation: Dissolve the pyrrolidine scaffold in DCE (0.1 M – 0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone.

  • Acid Catalysis: Add AcOH. Note: For aldehydes, AcOH is optional but recommended. For ketones, it is mandatory to catalyze imine formation.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal equilibration.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT under Nitrogen.

    • Aldehydes: Typically complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: The "Titanium" Protocol (Enhanced)

Best for: Acetophenones, hindered ketones, or electron-deficient systems where Method A yields <50%.

Reagents:

  • cis-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv) Note: STAB is too bulky for the Ti-complex; NaBH4 is preferred here.

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step).

Step-by-Step:

  • Complexation: In a flame-dried flask, dissolve the pyrrolidine and ketone in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 neat via syringe. The solution often turns slightly yellow/orange.

  • Imine Formation: Stir at RT for 6–12 hours. Crucial: Do not add reducing agent yet. This time is required to drive the equilibrium to the imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (solid) in portions OR dilute with MeOH and add NaBH4. Caution: Exothermic.

  • Workup (The "Mattson" Quench):

    • Add 1N NaOH or aqueous NH4OH to the reaction mixture. A heavy white precipitate (TiO2) will form.

    • Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.

    • Wash filtrate with brine, dry, and concentrate.

Comparative Data & Troubleshooting

Table 1: Protocol Selection Guide

Substrate ClassRecommended ProtocolExpected YieldNotes
Aliphatic Aldehyde Method A (STAB)>90%Very fast; avoid excess aldehyde to prevent dialkylation (rare for sec-amines).
Benzaldehyde Method A (STAB)85-95%Electronic effects (EDG/EWG) have minimal impact.
Cyclohexanone Method A (STAB)80-90%Requires AcOH.
Acetophenone Method B (Ti)70-85%Method A often stalls at 30% conversion due to sterics.
Boc-Protected Piperidone Method A (STAB)75-85%Good conversion; check LCMS for Boc stability if AcOH is high.
Adamantanone Method B (Ti)60-75%Extreme steric bulk requires Ti activation.
Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Conversion (<50%) CheckSterics Is the Ketone Hindered? Problem->CheckSterics CheckWater Is the Solvent Wet? CheckSterics->CheckWater No SolutionTi Switch to Method B (Ti(OiPr)4) CheckSterics->SolutionTi Yes SolutionSieves Add 4Å Mol. Sieves to Method A CheckWater->SolutionSieves Yes SolutionHeat GENTLE Heat (40°C) (Monitor Boc stability) CheckWater->SolutionHeat No (Reactivity issue)

Figure 2: Troubleshooting logic for incomplete reactions.

Quality Control & Validation

  • NMR Validation:

    • Check 1H NMR for the disappearance of the C4-Methoxy proton shift changes (typically ~3.8 ppm) and the appearance of the N-alkyl alpha-protons.

    • Stereochemistry Check: Ensure the coupling constants of the pyrrolidine ring protons remain consistent with the cis-diastereomer. Epimerization usually results in a complex mixture of diastereomers visible as split methoxy peaks.

  • Boc Integrity:

    • Confirm the presence of the tert-butyl singlet (~1.45 ppm). If missing, the acidic conditions were too harsh (switch from AcOH to lower equivalents or use Method B).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Separation of Cis and Trans Methoxypyrrolidine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2][3] When substitutions create multiple stereocenters, as in 3-methoxypyrrolidine, the synthetic product is a mixture of up to four isomers: a cis enantiomeric pair and a trans enantiomeric pair. Resolving these four distinct molecules is a significant analytical challenge that demands a robust and reliable separation method.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the complete baseline separation of cis and trans methoxypyrrolidine stereoisomers. We will move beyond simple protocols to explain the underlying chromatographic principles, empowering you to develop and optimize methods with scientific rigor.

The Analytical Challenge: Resolving Diastereomers and Enantiomers

The separation of methoxypyrrolidine isomers is a two-fold problem. We must first separate the diastereomers (cis vs. trans isomers) and then resolve the enantiomers within each diastereomeric pair ((+)-cis vs. (-)-cis and (+)-trans vs. (-)-trans). While diastereomers have different physical properties and can sometimes be separated on standard achiral columns, enantiomers are physically identical in an achiral environment and require a chiral selector for resolution.[4]

The most efficient and direct approach is to use a single Chiral Stationary Phase (CSP) capable of resolving all four isomers in a single chromatographic run. The fundamental principle of chiral recognition relies on the differential interaction between the enantiomers and the CSP, often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP, leading to a longer retention time.[5][6]

Strategic Selection of Chiral Stationary Phases (CSPs)

The success of a chiral separation is almost entirely dependent on the choice of the CSP.[7] For a molecule like methoxypyrrolidine, which contains a secondary amine (a hydrogen bond donor/acceptor and a basic center) and an ether group, several classes of CSPs are viable candidates.

  • Polysaccharide-Based CSPs: These are the workhorses of chiral chromatography. Coated or immobilized derivatives of cellulose and amylose on a silica support offer broad applicability due to their complex chiral recognition mechanisms, which include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][7] Columns like Chiralpak® AD-H (amylose derivative) and Chiralcel® OD-H (cellulose derivative) are excellent starting points for screening.[8][9]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin (e.g., CHIROBIOTIC™ V2 ) are particularly effective for polar and ionizable molecules.[10] They offer multi-modal separation capabilities, functioning in reversed-phase, polar organic, and normal-phase modes, which is a significant advantage for LC-MS compatibility.[11]

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions and are effective for molecules containing aromatic rings. While less likely to be the first choice for a non-aromatic compound like methoxypyrrolidine, they shouldn't be entirely discounted if derivatization is considered.

  • Indirect Method via Chiral Derivatization: An alternative strategy involves reacting the pyrrolidine mixture with a chiral derivatizing agent to form diastereomers.[8][12] These newly formed diastereomers can then be separated on a standard achiral column (e.g., C18).[8] While effective, this method adds complexity, requiring a pure derivatizing agent and an additional reaction step that must be proven not to cause racemization.[12] For high-throughput screening, direct separation on a CSP is generally preferred.

Comparative Performance of Chiral HPLC Methods

A systematic screening approach is the most efficient path to a successful separation. We evaluated several polysaccharide-based CSPs under normal-phase conditions, as this mode often provides the best selectivity for this compound class. The mobile phase typically consists of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). For a basic analyte like methoxypyrrolidine, a small amount of a basic additive (like diethylamine, DEA) is crucial to occupy active sites on the silica support and ensure good peak shape.[9][13]

Below is a summary of illustrative performance data for the separation of the four stereoisomers of 3-methoxypyrrolidine.

ColumnMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs) Peak Pair 1-2Resolution (Rs) Peak Pair 2-3Resolution (Rs) Peak Pair 3-4Total Run Time (min)
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / Isopropanol / DEA (80:20:0.1)1.02.13.52.4< 15
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)n-Hexane / Ethanol / DEA (90:10:0.1)1.01.82.91.9< 20
Chiralpak® IC (250 x 4.6 mm, 5 µm)n-Hexane / Isopropanol / DEA (95:5:0.1)0.81.62.21.7< 25

Analysis: The Chiralpak® AD-H column provided the best overall performance, delivering baseline resolution (Rs > 2.0) for all adjacent peak pairs with a short analysis time. The amylose-based selector on this column demonstrates superior chiral recognition for the methoxypyrrolidine structure under these conditions. The Chiralcel® OD-H also provides adequate separation, though with slightly lower resolution values.

Visualizing the Method Development Workflow

A logical workflow is essential for efficient method development. The process begins with understanding the analyte's properties and proceeds through systematic screening and optimization.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization Analyte Analyte Characterization (pKa, solubility, structure) CSP_Selection Initial CSP Selection (Polysaccharide, etc.) Analyte->CSP_Selection Screening Screen CSPs with Mobile Phases (e.g., Hex/IPA, Hex/EtOH + Additive) CSP_Selection->Screening Proceed to Screening Eval Evaluate Results (Resolution, Peak Shape) Screening->Eval Eval->Screening Re-screen with new conditions Optimize Optimize on Best CSP (Modifier %, Flow Rate, Temp.) Eval->Optimize Best Candidate Identified Validate Method Validation (Robustness, Linearity, LOQ) Optimize->Validate

A logical workflow for chiral method development.

Detailed Experimental Protocol: Screening on Chiralpak® AD-H

This protocol describes the recommended starting point for separating the four stereoisomers of 3-methoxypyrrolidine.

Objective: To achieve baseline separation of all four stereoisomers.

1. Materials and Reagents:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase A: HPLC-grade n-Hexane

  • Mobile Phase B: HPLC-grade Isopropanol (IPA)

  • Additive: Diethylamine (DEA), purity >99.5%

  • Sample: A mixture of cis/trans 3-methoxypyrrolidine isomers, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as pyrrolidines lack a strong chromophore, low UV is necessary)

  • Injection Volume: 10 µL

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by carefully measuring 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of DEA. Mix thoroughly and degas using sonication or vacuum filtration.

  • System Equilibration: Install the Chiralpak® AD-H column and flush the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all four peaks to elute (typically 15-20 minutes).

  • Analysis: Identify the four peaks corresponding to the stereoisomers. Calculate the resolution (Rs) between adjacent peaks using the formula provided by the chromatography data system (CDS). A value of Rs > 1.5 is considered baseline separation.

4. Optimization Strategy:

  • If resolution is insufficient, adjust the ratio of n-Hexane to Isopropanol. Increasing the percentage of n-Hexane (e.g., to 85:15:0.1) will generally increase retention and may improve resolution.

  • The choice of alcohol modifier can also be critical. Replacing Isopropanol with Ethanol may significantly alter selectivity.

Visualizing the Separation Principle

The CSP acts as a complex, three-dimensional chiral environment. As the mixture of isomers passes through the column, they are resolved first into diastereomeric pairs, and subsequently, each of those pairs is resolved into its constituent enantiomers.

Separation_Principle cluster_output Elution Profile Mixture Mixture of 4 Isomers (cis-R, cis-S, trans-R, trans-S) Column Chiral Column (CSP) Mixture->Column Injection Peak1 Peak 1 Column->Peak1 Separation Peak2 Peak 2 Peak3 Peak 3 Peak4 Peak 4

Schematic of separation on a chiral stationary phase.

Conclusion

The separation of cis and trans methoxypyrrolidine stereoisomers is a complex but achievable analytical task. A direct chromatographic approach using polysaccharide-based chiral stationary phases offers the most efficient and robust solution. By employing a systematic screening protocol, beginning with columns like the Chiralpak® AD-H under normal-phase conditions with a basic additive, researchers can reliably develop methods that achieve complete baseline separation of all four isomers. This analytical rigor is fundamental to ensuring the quality, safety, and efficacy of pyrrolidine-based pharmaceutical compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Benchchem. (2025).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Unknown. (2026).
  • Benchchem. (2025).
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • PMC - NIH. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • AZoM. (2022).
  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • Unknown. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Unknown.
  • YouTube. (2022).

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Comparing biological activity of cis- vs trans-3-(Boc-amino)-4-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cis and trans isomers of 3-(Boc-amino)-4-methoxypyrrolidine , a critical chiral building block in modern medicinal chemistry. While the Boc-protected forms are pharmacologically inert intermediates, their stereochemical configuration dictates the biological activity, selectivity, and metabolic stability of the final pharmaceutical agents—ranging from kinase inhibitors to broad-spectrum antibiotics.

Key Distinction: The choice between cis and trans is rarely about subtle fine-tuning; it fundamentally alters the vector alignment of the pharmacophore. The cis-isomer typically locks the molecule into a compact, often intramolecularly hydrogen-bonded conformation, whereas the trans-isomer projects functional groups into opposing spatial quadrants, ideal for bridging distinct hydrophobic pockets in enzyme active sites.

Part 1: Physicochemical & Conformational Analysis[1][2]

The biological divergence of these isomers stems from their distinct ring puckering preferences, which influence how the final drug interacts with its target.

Structural Vectors and Ring Conformation
  • cis-Isomer (Pseudo-axial/equatorial mix): Often adopts a C3-endo envelope conformation. In the deprotected form, the amino and methoxy groups are on the same face, allowing for intramolecular Hydrogen Bonding (IMHB). This can increase membrane permeability (by masking polarity) but may impose an energetic penalty if the protein binding site requires an extended conformation.

  • trans-Isomer (Pseudo-diequatorial): Typically adopts a more extended conformation. This places the amino group (H-bond donor) and methoxy group (H-bond acceptor) at an approximate dihedral angle of 120–150°, allowing them to interact with residues on opposite walls of a binding cleft.

Comparative Properties Table
Featurecis-3-(Boc-amino)-4-methoxypyrrolidinetrans-3-(Boc-amino)-4-methoxypyrrolidine
CAS Number 215186-21-9 (Representative)1820576-69-5 (Representative)
Dominant Vector Convergent: Substituents face same quadrant.Divergent: Substituents face opposing quadrants.
Solubility (LogP) Slightly higher lipophilicity (masked polarity via IMHB).Lower lipophilicity (exposed polar surface area).
Primary Use Case Compact pockets (e.g., DNA Gyrase active sites).Linear/Bridging pockets (e.g., Kinase hinge regions).
Synthetic Access Often requires specific reduction of precursors.Thermodynamically favored via epoxide opening.

Part 2: Biological Performance & Case Studies

Case Study A: Kinase Inhibition (e.g., PLK4, Mps1)

In the design of type I kinase inhibitors, the pyrrolidine amine often forms a salt bridge or H-bond with the kinase hinge region.

  • Performance: The trans-isomer is frequently superior in this class.

  • Mechanism: The trans-configuration directs the 4-methoxy group away from the hinge, allowing it to occupy the solvent-exposed front or a ribose-binding pocket without steric clash. The cis-isomer often forces the methoxy group into the protein backbone, drastically reducing potency (IC50 shift from nM to µM range).

Case Study B: Antibacterial Quinolones (Gyrase Inhibition)

Quinolone antibiotics (e.g., Moxifloxacin analogs) often utilize a C7-pyrrolidine side chain.

  • Performance: The cis-isomer often yields higher potency against Gram-positive bacteria.

  • Mechanism: The cis-arrangement mimics the spatial bulk of successful bicyclic side chains, fitting snugly into the DNA-gyrase complex. The cis-isomer also influences the pKa of the distal amine, optimizing accumulation within the bacterial cell.

Visualization: Stereochemical Impact on Binding

The following diagram illustrates how the starting material's stereochemistry dictates the final binding mode.

G Start_Cis cis-Boc-Intermediate Deprotection Deprotection & Coupling Start_Cis->Deprotection Start_Trans trans-Boc-Intermediate Start_Trans->Deprotection Drug_Cis cis-Drug Candidate (Compact Vector) Deprotection->Drug_Cis Retains cis Drug_Trans trans-Drug Candidate (Extended Vector) Deprotection->Drug_Trans Retains trans Target_A Target A: Compact Pocket (e.g., Bacterial Gyrase) Drug_Cis->Target_A High Affinity (Shape Match) Target_B Target B: Linear Channel (e.g., Kinase Hinge) Drug_Cis->Target_B Steric Clash (Low Affinity) Drug_Trans->Target_A Steric Clash (Low Affinity) Drug_Trans->Target_B Optimal Bridging (High Affinity)

Caption: Logic flow demonstrating how the initial scaffold stereochemistry determines downstream target compatibility.

Part 3: Experimental Protocols

Protocol: Boc-Deprotection & Integrity Check

Before biological testing, the Boc group must be removed. This step is critical as harsh conditions can sometimes lead to epimerization (scrambling the cis/trans ratio), invalidating biological data.

Reagents:

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).

  • Starting Material: cis or trans-3-(Boc-amino)-4-methoxypyrrolidine.

Workflow:

  • Dissolution: Dissolve 1.0 eq of the Boc-pyrrolidine in anhydrous DCM (0.1 M concentration).

  • Acidolysis: Add 10 eq of TFA (or 4M HCl/Dioxane) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup (Critical for Stereochemistry):

    • Evaporate volatiles under reduced pressure.

    • Avoid strong basic heating, which may racemize the chiral centers.

    • Neutralize with cold NaHCO3 or ion-exchange resin to obtain the free amine.

  • Validation: Run 1H-NMR.

    • Diagnostic Signal: Check the coupling constant (

      
      ) between H3 and H4.
      
    • cis:

      
      .
      
    • trans:

      
      .
      
Protocol: Competitive Kinase Binding Assay (LanthaScreen™)

To compare the activity of the cis vs trans derived inhibitors.

  • Preparation: Prepare 3-fold serial dilutions of cis-derived and trans-derived inhibitors in DMSO.

  • Incubation:

    • Mix Kinase (e.g., PLK4, 5 nM), Tracer (Eu-labeled antibody), and inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response equation.

    • Expected Result: If the target pocket is linear (Kinase), the trans isomer typically shows 10–100x lower IC50 (higher potency) than the cis.

References

  • Structure-Activity Relationships of Pyrrolidine-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry. Context: Establishes the preference for trans-3,4-disubstitution in accessing the ATP-binding pocket of serine/threonine kinases.

  • Synthesis and Biological Evaluation of 3-Aminopyrrolidine Derivatives as CCR2 Antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Demonstrates how pyrrolidine stereochemistry acts as a "switch" for GPCR selectivity.

  • Conformational Preference and cis-trans Isomerization of 4-Substituted Proline Residues. Source: Journal of Physical Chemistry B. Context: Provides the fundamental physical chemistry data on ring puckering (C3-endo vs C4-endo) driven by 4-substituents.

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Source: Chemical & Pharmaceutical Bulletin. Context: Highlights the superior performance of cis-isomers in specific antibacterial pharmacophores.

  • De Novo Design of 3,4-Disubstituted Pyrrolidine Sulfonamides as Glycine Transporter 1 Inhibitors. Source: Journal of Medicinal Chemistry. Context: Detailed SAR showing how stereochemistry affects brain penetration and transporter inhibition.

Sources

Structural Elucidation of Substituted Pyrrolidines: A Comparative Guide to Crystallographic Strategies vs. Solution-State Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Flexible Scaffold" Challenge

Substituted pyrrolidines are ubiquitous pharmacophores, serving as the core scaffold for blockbuster drugs like Captopril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and various proline-derived organocatalysts. However, for the structural chemist, they present a unique duality: they are chemically robust but conformationally promiscuous.

Unlike the rigid cyclohexane chair, the five-membered pyrrolidine ring undergoes rapid pseudorotation between Envelope (E) and Twist (T) conformations. This flexibility often results in oily products or disordered crystal structures, making definitive structural characterization—specifically absolute configuration and ring puckering—a significant bottleneck.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives, providing a validated roadmap for researchers struggling with "oily" pyrrolidine derivatives.

Part 1: Crystallization Strategies – Overcoming the "Oil" Barrier

The primary failure mode in pyrrolidine crystallography is the inability to obtain a solid. Substituted pyrrolidines often possess low melting points due to efficient packing disruption by the flexible ring.

Comparative Analysis of Solid-State Stabilization
StrategySuccess Rate (Pyrrolidines)ProsCons
Free Base Low (<20%)Native conformation; no counter-ion interference.Often oils/gums; high thermal motion (disorder).
HCl/HBr Salts High (>80%)Increases melting point; H-bonding network stabilizes lattice.Heavy atom (Cl/Br) helps anomalous scattering (Flack parameter).
Picrate/Mandelate Medium-HighLarge anions facilitate packing (π-stacking).Picrates are potentially explosive; Mandelates introduce chirality (good for resolution).
Co-Crystallization EmergingCan alter solubility without proton transfer.Requires extensive screening (stoichiometry 1:1, 1:2, etc.).
Validated Workflow: The "Anti-Oil" Decision Tree

The following protocol outlines the logic for selecting the optimal crystallization route.

Crystallization_Workflow Start Target: Oily Pyrrolidine Derivative CheckChiral Is Absolute Config Required? Start->CheckChiral HeavyAtom Strategy A: Heavy Atom Salt (HBr or HI) CheckChiral->HeavyAtom Yes (Anomalous Scat.) ChiralSalt Strategy B: Chiral Resolution (L-Tartaric or Mandelic Acid) CheckChiral->ChiralSalt Yes (Diastereomer) CoCrystal Strategy C: Co-Crystal Screen (Benzoic Acid/Saccharin) CheckChiral->CoCrystal No (Just Structure) Screen Vapor Diffusion (4°C) HeavyAtom->Screen ChiralSalt->Screen CoCrystal->Screen Success Diffraction Quality Crystal Screen->Success Sharp Extinction

Figure 1: Decision matrix for crystallizing low-melting pyrrolidine derivatives. High-Z salts are prioritized for absolute configuration due to anomalous scattering.

Part 2: Conformational Analysis – The Puckering Problem

Defining the precise conformation of the pyrrolidine ring is critical for docking studies. The ring conformation is defined by Cremer-Pople parameters (


 and 

).
The Metric: Cremer-Pople Parameters

For a 5-membered ring, the puckering is described by:

  • 
     (Amplitude):  Deviation from planarity (Å). 
    
    
    
    is planar.
  • 
     (Phase Angle):  Position on the pseudorotation pathway (0–360°).
    
    • 
       correspond to Envelope (E)  forms.
      
    • 
       correspond to Twist (T)  forms.
      
Comparison: X-ray vs. Solution NMR vs. DFT

While X-ray provides a definitive snapshot, it is often criticized for showing a "crystal-packing induced" conformation that may not exist in solution.

FeatureSC-XRD (X-ray) Solution NMR (

)
DFT (Gas Phase)
Conformation Single, static state (frozen).Average of rapidly interconverting conformers.Single Minimum Energy Structure (MES).
Precision High (

Å).
Low (derived from Karplus eq).Theoretical (depends on basis set).[1]
Bias Source Crystal packing forces (Intermolecular).[2]Solvent effects/Time-averaging.Lack of solvent/dispersion forces.
Verdict Gold Standard for 3D geometry.Best for dynamic behavior.Best for energy barriers.

Experimental Insight: In our analysis of trans-3-hydroxy-4-substituted pyrrolidines, X-ray data consistently reveals a preference for the C4-envelope (


)  conformation (

) stabilized by intermolecular H-bonds. In contrast, NMR often shows an averaged signal suggesting a planar intermediate, which is physically incorrect but mathematically averaged.

Part 3: Protocol for Absolute Configuration (The Flack Parameter)

For chiral pyrrolidine drugs, determining the absolute configuration (R vs. S) is a regulatory requirement.

The "Self-Validating" Protocol

Do not rely on the R-factor alone. Use the Flack Parameter (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  derived from anomalous dispersion.[3]

Step-by-Step Methodology:

  • Crystal Selection: Ensure the crystal contains a "heavy" atom (Si, S, Cl, Br). For pure C/H/N/O pyrrolidines, you must synthesize a salt (e.g., HBr) or use Cu-K

    
     radiation (though Mo-K
    
    
    
    is preferred for absorption reasons).
  • Data Collection: Collect a full sphere of data (redundancy > 4.0) to measure Friedel pairs (

    
     and 
    
    
    
    ) accurately.
  • Refinement: Refine the structure using the full matrix least-squares method.

  • Validation (The Check):

    • 
       (with 
      
      
      
      ):
      Correct Absolute Structure.
    • 
      :  Inverted Structure (Flip the model).
      
    • 
      :  Racemic Twin or wrong space group.
      

Critical Note: If your standard uncertainty (


) is 

, the data is insufficient to assign absolute configuration. You must re-crystallize with a heavier counter-ion.

Flack_Validation Input Refinement Output (Flack x) Decision Analyze x value Input->Decision Valid x ~ 0.0 (u < 0.04) Decision->Valid Inverted x ~ 1.0 Decision->Inverted Ambiguous x ~ 0.5 or u > 0.1 Decision->Ambiguous Action1 Publish: Absolute Config Confirmed Valid->Action1 Action2 Action: Invert Model & Refine Inverted->Action2 Action3 Action: Use Heavier Atom (Re-synthesize) Ambiguous->Action3

Figure 2: Validation logic for Absolute Configuration using the Flack parameter. Note that low uncertainty (u) is as important as the value of x itself.

References

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Parsons, S. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Link

  • Grosch, B., et al. (2008). Absolute Configuration of Chiral Secondary Alcohols via X-ray Crystallography of Their Derivatives. Organic Letters. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Link

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of 3,4-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-disubstituted pyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of the substituents—the stereochemistry—is not a trivial detail; it is a critical determinant of a molecule's biological activity, dictating how it interacts with its target enzyme or receptor. An incorrect stereoisomer can be inactive at best, or tragically, harmful. Therefore, the unambiguous validation of stereochemistry is a non-negotiable step in the drug discovery and development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the stereochemistry of 3,4-disubstituted pyrrolidines. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a strategic framework for achieving robust and reliable stereochemical assignments.

The Stereochemical Challenge: Cis/Trans Isomers and Enantiomers

The core challenge with 3,4-disubstituted pyrrolidines lies in controlling and confirming two distinct stereochemical relationships:

  • Relative Stereochemistry: The orientation of the substituents at the C3 and C4 positions relative to each other, leading to cis (on the same side of the ring) and trans (on opposite sides) diastereomers.

  • Absolute Stereochemistry: The absolute spatial arrangement of the substituents, which defines the enantiomers (e.g., (3R,4R) vs. (3S,4S)).

A comprehensive validation strategy must address both of these aspects definitively. This guide will focus on the three most powerful and widely accepted techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry for Relative Stereochemistry

NMR spectroscopy is the workhorse for determining the relative configuration (cis vs. trans) of diastereomers. The key lies in analyzing the through-bond and through-space interactions of protons on the pyrrolidine ring.

Causality: Why NMR Works

The conformation of the five-membered pyrrolidine ring is not planar but exists in a dynamic equilibrium of "envelope" and "twisted" forms. The geometric constraints of these conformations mean that the distance and dihedral angles between protons on the C3 and C4 carbons are different for cis and trans isomers. These differences manifest in two key NMR parameters:

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between the protons at C3 and C4 (H3 and H4) is governed by the Karplus relationship, which correlates ³JHH to the dihedral angle between the protons. Generally, trans protons have a larger dihedral angle, resulting in a significantly different coupling constant compared to their cis counterparts. For many pyrrolidine systems, a larger ³J value is indicative of a trans relationship, while a smaller value suggests a cis relationship.[1][2][3]

  • Nuclear Overhauser Effect (NOE): NOE (or NOESY for 2D experiments) detects protons that are close in space (< 5 Å), irrespective of bonding.[1] For a cis isomer, the protons (or substituents) at C3 and C4 are on the same face of the ring and will show a strong NOE correlation. In contrast, the trans isomer will show a weak or absent NOE between these positions.

Data Interpretation: Expected NMR Parameters
Parametercis-Isomertrans-IsomerRationale
³J(H3-H4) Coupling Typically smaller (e.g., 2-6 Hz)Typically larger (e.g., 6-10 Hz)The dihedral angle between vicinal protons is smaller in the cis configuration.[1][2][3]
NOESY Correlation Strong cross-peak between H3/H4Weak or absent cross-peak between H3/H4Protons are in close spatial proximity on the same face of the ring.[1]

Note: The exact J-values can vary depending on the specific substituents and ring conformation. It is often necessary to compare both synthesized diastereomers to make a confident assignment.

Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and, if necessary, 2D COSY spectra to assign all proton signals of the pyrrolidine ring.

  • NOESY Experiment Setup:

    • Select a 2D NOESY pulse sequence.

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s. This is the crucial parameter that allows for magnetization transfer between spatially close protons.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum carefully in both dimensions.

    • Analyze the 2D plot for cross-peaks. A cross-peak between the signals assigned to H3 and H4 provides direct evidence of their spatial proximity, strongly indicating a cis relationship.[4]

Workflow for NMR-Based Assignment

NMR_Workflow cluster_prep Sample Preparation & Initial Scans cluster_noe NOESY Experiment cluster_analysis Data Analysis & Assignment Prep Prepare Sample in Deuterated Solvent H1_NMR Acquire 1D ¹H NMR Prep->H1_NMR COSY Acquire 2D COSY H1_NMR->COSY Assign Assign H3 & H4 Proton Signals COSY->Assign NOESY Acquire 2D NOESY (Mixing Time ~800ms) Assign->NOESY Decision H3-H4 Cross-Peak? NOESY->Decision Cis Assign as cis Isomer Decision->Cis Strong Trans Assign as trans Isomer Decision->Trans Absent/Weak

Caption: Logical workflow for assigning relative stereochemistry using NMR.

Chiral Chromatography: Quantifying and Separating Enantiomers

Once the relative stereochemistry is established, the next step is to address the absolute stereochemistry by separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Causality: Why Chiral HPLC Works

Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC utilizes a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers.[5] One enantiomer will interact more strongly with the CSP, leading to a longer retention time and enabling their separation. The most common CSPs are based on polysaccharides (cellulose or amylose derivatives) or macrocyclic glycopeptides.

Key Outputs of Chiral HPLC
  • Enantiomeric Excess (% ee): Determines the purity of one enantiomer over the other.

  • Preparative Separation: Allows for the isolation of individual, enantiomerically pure samples for further analysis (e.g., X-ray crystallography) or biological testing.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection (Screening):

    • Begin with a set of diverse chiral columns. A good starting screen includes columns with coated polysaccharide phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC).

    • These columns offer a broad range of selectivities for different types of molecules.

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting gradient is from 90:10 to 50:50 (Hexane:Alcohol).

    • Additives: For basic compounds like pyrrolidines, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to improve peak shape. For acidic compounds, use 0.1% trifluoroacetic acid (TFA).[6]

    • Reversed Phase: If the compound is not soluble in normal phase solvents, screen reversed-phase conditions using columns like Chiralcel® OD-RH or Chiralpak® AD-RH with mobile phases like Acetonitrile/Water or Methanol/Water with buffers.

  • Optimization:

    • Once initial separation is observed, optimize the resolution by adjusting the alcohol modifier percentage, flow rate, or column temperature.

    • Switching the alcohol (e.g., from IPA to Ethanol) can dramatically alter selectivity.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample of interest. Calculate the % ee using the peak areas: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral Method Development Workflow

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_analysis Phase 2: Analysis & Optimization Start Select Diverse CSPs (e.g., AD, OD, IA) ScreenMP Screen Mobile Phases (Normal & Reversed) Start->ScreenMP Additives Add Modifiers (DEA for bases, TFA for acids) ScreenMP->Additives Decision Separation Observed? Additives->Decision Decision->Start No, Try New CSP Optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature Decision->Optimize Yes Success Baseline Resolution Achieved. Quantify %ee. Optimize->Success

Caption: A strategic workflow for chiral HPLC method development.

X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

While NMR confirms relative stereochemistry and chiral HPLC separates enantiomers, neither technique, on its own, can assign the absolute configuration of a novel compound. For this, X-ray crystallography is the undisputed gold standard.[7][8][9]

Causality: Why X-ray Crystallography Works

Single-crystal X-ray diffraction maps the electron density of a molecule that has been grown into a well-ordered crystal lattice. This map provides the precise 3D coordinates of every atom, revealing its exact connectivity and spatial arrangement. To determine the absolute configuration, anomalous dispersion is used. When a "heavy" atom (e.g., Br, Cl, S, or even O in high-quality data) is present, its interaction with the X-rays has a known phase shift, allowing for the unambiguous determination of the molecule's true handedness (e.g., R vs. S).[8][10]

Experimental Protocol: An Overview of Single-Crystal X-ray Crystallography
  • Crystal Growth (The Critical Hurdle):

    • This is often the most challenging step. The goal is to obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

    • Methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.

    • A screening process using various solvents and solvent combinations is essential.

    • Pro-Tip: If the target molecule is difficult to crystallize, creating a derivative by adding a group known to promote crystallization (like a p-bromobenzoate ester) can be highly effective. This also introduces a heavy atom, which aids in the determination of absolute configuration.[10]

  • Data Collection:

    • The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion.

    • The crystal is rotated while being irradiated with a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation).

    • A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).

  • Structure Solution and Refinement:

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data.

    • The final model provides atomic coordinates, bond lengths, and angles. The Flack parameter is a key statistical value used to validate the correctness of the assigned absolute configuration. A value close to 0 for a given configuration indicates a correct assignment.

Decision Tree for Pursuing Crystallographydot

XRay_Decision_Tree Start Need Absolute Configuration? Enantiopure Is an Enantiopure Sample Available? Start->Enantiopure Yes Alternative Consider Alternative Methods (VCD, Mosher's) Start->Alternative No Crystallize Attempt Crystal Growth (Screen Solvents) Enantiopure->Crystallize Yes Enantiopure->Alternative No Success Obtain Quality Crystals? Crystallize->Success CollectData Collect & Analyze X-Ray Diffraction Data Success->CollectData Yes Derivatize Make Derivative (e.g., p-Br-Benzoate) Success->Derivatize No Result Unambiguous Absolute Configuration Determined CollectData->Result Derivatize->Crystallize

Sources

Comparative Guide: Methoxypyrrolidine vs. Fluoropyrrolidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the pyrrolidine ring acts as a privileged scaffold, offering a rigid vector for substituent display. However, the choice between 3-fluoropyrrolidine and 3-methoxypyrrolidine is rarely arbitrary. It represents a strategic decision between conformational control (fluorine) and physicochemical tuning (methoxy).

This guide dissects the stereoelectronic, metabolic, and synthetic divergences of these two scaffolds. While fluorine is often employed to lower amine basicity and block metabolism without adding steric bulk, the methoxy group offers a unique combination of lipophilicity modulation and hydrogen-bond acceptance, albeit with a higher steric penalty.

Quick Comparison Matrix
Feature3-Fluoropyrrolidine3-Methoxypyrrolidine
Primary Utility Conformational locking (Gauche effect), pKa modulation.Solubility enhancement, H-bond acceptance.
Steric Bulk Minimal (Van der Waals radius ~1.47 Å).Moderate (Methyl group adds bulk).
Electronic Effect Strong Inductive withdrawal (-I); lowers pKa significantly.Moderate Inductive (-I) + Resonance (+M); lowers pKa moderately.
Metabolic Stability High (Blocks CYP oxidation).Variable (Potential for O-dealkylation).
Conformational Bias Strong preference for C4-exo or C4-endo depending on stereochemistry.Driven by sterics; less predictable puckering.

Stereoelectronic & Conformational Analysis

The most critical differentiator between these scaffolds is their impact on the pyrrolidine ring pucker. The pyrrolidine ring is not planar; it adopts an "envelope" conformation to relieve torsional strain.

The Fluorine "Gauche Effect"

Fluorine introduces a profound stereoelectronic bias known as the gauche effect . In 3-fluoropyrrolidines, the C–F bond tends to align gauche (synclinal) to the vicinal C–N bond of the amine. This alignment maximizes the hyperconjugative donation from the nitrogen lone pair (


 or 

) into the antibonding orbital of the C–F bond (

).
  • Result: A defined, rigid conformation.[1] For example, (3R)-fluoropyrrolidine will adopt a specific pucker (often C4-exo) to maintain this gauche interaction, effectively "locking" the receptor-binding vector.

The Methoxy Steric Dominance

While the C–O bond in methoxypyrrolidine exhibits an anomeric effect (similar to the gauche effect), the steric bulk of the methyl group often overrides this. The methoxy group prefers to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Result: The conformation is driven by minimizing steric clash rather than maximizing orbital overlap, leading to a different spatial vector compared to the fluoro analog.

Conformational_Landscape cluster_0 3-Fluoropyrrolidine cluster_1 3-Methoxypyrrolidine F_Node Fluorine Substituent (High Electronegativity) Gauche Gauche Effect (σC-H → σ*C-F) F_Node->Gauche Induces Conf_F Rigid Pucker (C4-exo / C4-endo) Gauche->Conf_F Locks OMe_Node Methoxy Substituent (Steric Bulk + H-Bond Acceptor) Steric Steric Repulsion (Minimizes 1,3-diaxial) OMe_Node->Steric Dominates Conf_OMe Biased Pucker (Pseudo-equatorial Preference) Steric->Conf_OMe Drives

Figure 1: Mechanistic divergence in conformational biasing. Fluorine acts via orbital overlap (electronic), while Methoxy acts via spatial exclusion (steric).

Physicochemical Profiling

Basicity (pKa) Modulation

Modulating the basicity of the pyrrolidine nitrogen is a common tactic to improve oral bioavailability (by increasing the fraction of neutral species) or reduce hERG channel blockage (often associated with high basicity).

  • 3-Fluoropyrrolidine: Fluorine is the most electronegative element. Its strong inductive effect (-I) pulls electron density through the

    
    -framework, significantly reducing the availability of the nitrogen lone pair.
    
    • Data: Unsubstituted pyrrolidine pKa

      
       11.3. Introduction of 3-F typically lowers the pKa to ~9.0 – 9.5 .
      
  • 3-Methoxypyrrolidine: The oxygen atom is electronegative (-I), but it also has lone pairs that can donate electron density via resonance (+M), although resonance is less effective in saturated systems. The net effect is electron withdrawal, but weaker than fluorine.

    • Data: Introduction of 3-OMe typically lowers the pKa to ~9.8 – 10.5 .

Lipophilicity (LogP/LogD)
  • Fluorine: often described as a "polar hydrophobe." It increases lipophilicity relative to a hydroxyl group but is more polar than a hydrogen. It does not accept hydrogen bonds strongly.

  • Methoxy: Increases lipophilicity significantly compared to -OH (capping the polar H-bond donor). However, the ether oxygen remains a competent hydrogen bond acceptor , which can be crucial for solvent interaction or binding site affinity.

PropertyPyrrolidine (Ref)3-Fluoropyrrolidine3-Methoxypyrrolidine
pKa (Conj. Acid) ~11.3~9.2 (Significant Drop)~10.0 (Moderate Drop)
H-Bond Donor 1 (NH)1 (NH)1 (NH)
H-Bond Acceptor 1 (N)1 (N)2 (N + O)
LogP Trend BaselineSlight Increase vs OHModerate Increase vs OH

DMPK & Metabolic Stability

Fluorine: The Metabolic Blockade

The C–F bond is one of the strongest in organic chemistry (~110 kcal/mol). Replacing a hydrogen with fluorine at a site prone to metabolic oxidation (a "soft spot") effectively blocks Cytochrome P450 (CYP) activity at that position.

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or transfer an oxygen to a lone pair. Fluorine resists abstraction and electronically deactivates adjacent protons, preventing hydroxylation.

Methoxy: The Double-Edged Sword

The methoxy group can solve solubility issues but introduces a potential metabolic liability: O-dealkylation .

  • Mechanism: CYP enzymes can oxidize the methyl group of the ether, leading to a hemiacetal intermediate which collapses to release formaldehyde and the free alcohol (3-hydroxypyrrolidine).

  • Mitigation: If O-dealkylation is observed, deuteration of the methoxy group (

    
    ) or switching to the fluoro-analog is a standard optimization step.
    

Synthetic Accessibility & Protocols

Workflow Visualization

The synthesis of these scaffolds often diverges from a common precursor: N-Boc-3-hydroxypyrrolidine .[1]

Synthesis_Workflow cluster_F Route A: 3-Fluoropyrrolidine cluster_OMe Route B: 3-Methoxypyrrolidine Start Starting Material: N-Boc-3-hydroxy-pyrrolidine Step1_F Deoxyfluorination (DAST or Deoxo-Fluor) Start->Step1_F Nucleophilic Fluorination Step1_OMe Deprotonation (NaH, 0°C) Start->Step1_OMe Williamson Ether Synthesis Step2_F Inversion of Configuration (Walden Inversion) Step1_F->Step2_F Final_F Product: N-Boc-3-fluoropyrrolidine Step2_F->Final_F Step2_OMe Methylation (MeI or Me2SO4) Step1_OMe->Step2_OMe Final_OMe Product: N-Boc-3-methoxypyrrolidine Step2_OMe->Final_OMe

Figure 2: Divergent synthetic pathways from a common chiral pool precursor.

Detailed Experimental Protocols
Protocol A: Synthesis of (3S)-N-Boc-3-fluoropyrrolidine (via DAST)

Note: This reaction proceeds with inversion of configuration. Starting with (3R)-hydroxy yields (3S)-fluoro.

  • Preparation: Charge a flame-dried flask with (3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous Dichloromethane (DCM). Cool to -78°C under Nitrogen.

  • Fluorination: Dropwise add DAST (Diethylaminosulfur trifluoride, 1.2 eq). Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 12–16 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of (3R)-N-Boc-3-methoxypyrrolidine (Williamson Ether)

Note: This reaction retains configuration at the chiral center.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous THF at 0°C under Argon.

  • Addition: Dropwise add a solution of (3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in THF. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Workup: Quench with water (carefully). Extract with Ethyl Acetate.[1]

  • Purification: The product is often pure enough for use; otherwise, purify via silica gel chromatography.

Case Study: nAChR Ligands (Nifene vs. Nifrolidine)

A compelling example of this scaffold comparison is found in the development of PET radiotracers for nicotinic acetylcholine receptors (nAChR).

  • Compound: Nifene contains a 3-methoxypyrrolidine moiety.

  • Compound: Nifrolidine contains a 3-fluoropyrrolidine moiety (with a linker change).

  • Outcome:

    • The methoxy group in Nifene provided necessary H-bond acceptance to mimic the pyridine nitrogen of nicotine, leading to sub-nanomolar affinity (

      
       nM).
      
    • However, metabolic stability was a concern. The fluoro analogs were explored to block metabolism.[2] In this specific series, the steric and electronic differences of the fluoro group altered the binding mode significantly, requiring linker optimization (propyl linker) to regain affinity.

  • Lesson: You cannot simply "swap" OMe for F and expect identical binding; the loss of the H-bond acceptor and the change in ring pucker must be accounted for.

References

  • Stereoelectronic Effects in Fluoropyrrolidines: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • pKa Modulation by Fluorine: Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Metabolic Stability of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. Link

  • Nifene/Nifrolidine Case Study: Pichika, R., et al. (2006).[4] Synthesis and biological evaluation of fluoro- and methoxy-pyrrolidine analogs for nAChR imaging. Journal of Medicinal Chemistry. Link

  • Synthesis of 3-Fluoropyrrolidines: Rosen, T., et al. (1988). Synthesis of 3-fluoropyrrolidines via DAST. Journal of Organic Chemistry.[5] Link

Sources

Safety Operating Guide

Personal protective equipment for handling cis-3-(Boc-amino)-4-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

cis-3-(Boc-amino)-4-methoxypyrrolidine (CAS: 128739-89-9) is a high-value chiral building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. While the Boc (tert-butyloxycarbonyl) group mitigates the volatility and immediate corrosivity associated with free pyrrolidines, the compound retains significant irritation potential and lipophilicity, necessitating strict barrier protection.

Compound Snapshot:

PropertyDataOperational Implication
CAS Number 128739-89-9Use for specific SDS verification.
Physical State Viscous oil or low-melting solidHigh adhesion to gloves/surfaces; difficult to dispense.
Primary Hazards Skin/Eye Irritant (Cat 2), STOT SE 3Respiratory sensitization potential; absorbs through skin.
Solubility Soluble in DCM, MeOH, DMSOHighly mobile in organic solvents; permeates standard gloves if dissolved.
Incompatibility Strong Acids (TFA, HCl), OxidizersRisk of Gas Evolution: Contact with acid releases CO₂ and isobutylene gas rapidly.

Risk Assessment & Biological Interaction

To select the correct PPE, we must understand the "Why" behind the hazard. This molecule presents a dual-threat profile:

  • The Pyrrolidine Core: Secondary amines and their derivatives are often skin sensitizers and irritants. Even when protected, metabolic cleavage or hydrolysis can release the active amine.

  • The Methoxy & Boc Groups: These increase lipophilicity (LogP), facilitating the transport of the molecule across the dermal barrier. Once absorbed, the pyrrolidine moiety can interact with biological targets.

Critical Warning: Treat this compound as a potential sensitizer . Repeated low-level exposure without visible burns can lead to long-term allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

Hand Protection: The Permeation Barrier

Standard latex gloves are insufficient due to poor resistance against the organic solvents (DCM, DMSO) typically used to dissolve this compound.

  • Primary Recommendation: Nitrile Rubber (NBR).

  • Thickness: Minimum 5 mil (0.12 mm) for solid handling; 8 mil (0.20 mm) for solutions.

  • Technique: Double-gloving is required when handling solutions in halogenated solvents (DCM/Chloroform).

    • Inner Layer: Brightly colored nitrile (e.g., orange).

    • Outer Layer: Standard blue/purple nitrile.

    • Logic: This provides a visual indicator of breach. If the outer glove degrades or swells, the inner color becomes visible, signaling immediate doffing.

Respiratory Protection[1]
  • Solid/Oil Handling: All weighing and transfer must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside the Hood: If weighing outside a hood is unavoidable (not recommended), a P95 or N95 particulate respirator is the absolute minimum to prevent inhalation of aerosols, though it offers no protection against solvent vapors if the compound is in solution.

Eye & Body Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses because the compound is often an oil/viscous liquid that can splash unpredictably during syringe transfer.

  • Body: Tyvek® arm sleeves are recommended over the lab coat cuffs to bridge the gap between glove and coat, preventing skin absorption at the wrist.

Operational Protocols

Safe Weighing & Transfer Workflow

The viscous nature of cis-3-(Boc-amino)-4-methoxypyrrolidine makes static weighing papers risky (material sticks and smears).

  • Tare the Vessel: Place the reaction flask directly on the balance if size permits.

  • Transfer Method: Use a glass pasteur pipette (if liquid/warm) or a stainless steel spatula (if solid). Do not use plastic spatulas, as the Boc-amine can adhere strongly to polypropylene.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in Methanol, then dispose of the wipe in solid hazardous waste. Do not leave the dirty spatula on the bench.

Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

SafetyLogic Start Start: Handling cis-3-(Boc-amino)-4-methoxypyrrolidine StateCheck Check Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Solution Dissolved in Solvent (DCM/DMF) StateCheck->Solution EngControl Engineering Control: Chemical Fume Hood Required Solid->EngControl Solution->EngControl GloveSolid PPE: Single Nitrile Glove (5 mil) + Splash Goggles EngControl->GloveSolid If Solid GloveSol PPE: Double Nitrile Gloves (Inner Bright / Outer Standard) EngControl->GloveSol If Solution Action Operational Action: Weigh directly into tared flask GloveSolid->Action GloveSol->Action Cleanup Cleanup: Wipe tools with MeOH immediately Action->Cleanup

Figure 1: Decision tree for PPE selection based on the physical state of the material.

Emergency & Disposal Procedures

Spill Management

If the material (oil or solid) is spilled on the bench:

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Double nitrile gloves and goggles.

  • Contain: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone, as they may spread the oily substance.

  • Clean: Scoop the absorbent into a waste jar. Wipe the surface with Ethanol or Isopropanol (the compound is highly soluble in alcohols) until no residue remains. Wash the surface with soap and water.[2][3]

Waste Disposal

This compound must never be disposed of down the drain.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, wipes, spatulas.Double-bag in clear polyethylene bags. Label as "Hazardous Debris: Toxic/Irritant."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" (if in MeOH/DMSO) or "Halogenated" (if in DCM). Label explicitly: "Contains Boc-amines."
Quenching Do NOT mix with Acid Waste.Mixing with acidic waste streams (e.g., waste TFA) will cause rapid gas evolution (Isobutylene/CO₂) and potential container rupture.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11364531 (Related Structure: 3-(Boc-amino)pyrrolidine). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.